molecular formula C11H21ClN2O3 B13034466 N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride

N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride

Cat. No.: B13034466
M. Wt: 264.75 g/mol
InChI Key: LFHNZLVQVUZADM-MTFPJWTKSA-N
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Description

N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride is a useful research compound. Its molecular formula is C11H21ClN2O3 and its molecular weight is 264.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

(2S)-4-methyl-2-(pyrrolidine-3-carbonylamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-7(2)5-9(11(15)16)13-10(14)8-3-4-12-6-8;/h7-9,12H,3-6H2,1-2H3,(H,13,14)(H,15,16);1H/t8?,9-;/m0./s1

InChI Key

LFHNZLVQVUZADM-MTFPJWTKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCNC1.Cl

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCNC1.Cl

Origin of Product

United States

Foundational & Exploratory

Advanced Profiling and Application of CAS 721966-51-4: A Strategic Building Block in Peptidomimetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from natural peptides to therapeutically viable drugs is frequently hindered by poor metabolic stability and lack of oral bioavailability. To overcome these pharmacokinetic liabilities, medicinal chemists deploy specialized unnatural amino acids. CAS 721966-51-4 , chemically known as N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride, is a highly versatile, conformationally restricted building block. By fusing the hydrophobic anchoring capability of an L-leucine core with the structural rigidity of a pyrrolidine ring, this compound serves as a critical intermediate in the design of protease inhibitors, receptor agonists, and Proteolysis Targeting Chimeras (PROTACs).

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and step-by-step integration protocols for CAS 721966-51-4 in modern drug discovery pipelines.

Physicochemical and Structural Profiling

Understanding the baseline properties of a building block is the first step in rational drug design. CAS 721966-51-4 is supplied as a hydrochloride salt, which ensures the stability of the secondary amine on the pyrrolidine ring during storage[1].

Table 1: Physicochemical Properties of CAS 721966-51-4

PropertyValue / Description
IUPAC Name N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride
CAS Number 721966-51-4
Molecular Formula C₁₁H₂₁ClN₂O₃
Molecular Weight 264.75 g/mol
SMILES Code CC(C)C=O)NC(C1CNCC1)=O.[H]Cl
H-Bond Donors 3 (Pyrrolidine -NH, Amide -NH, Carboxylic -OH)
H-Bond Acceptors 3 (Amide C=O, Carboxylic C=O, Carboxylic -OH)
Physical State Solid (Hydrochloride Salt)

Mechanistic Utility in Drug Design

As a Senior Application Scientist, I approach the selection of building blocks not just as a structural exercise, but as a functional strategy. The incorporation of CAS 721966-51-4 into a peptide scaffold provides three distinct mechanistic advantages:

  • Proteolytic Resistance via Unnatural Amide Bonds: Natural peptides are rapidly degraded by endogenous exopeptidases and endopeptidases. By replacing a standard N-terminal residue with a

    
    -proline analog (pyrrolidine-3-carboxylic acid), the resulting unnatural amide bond evades enzymatic recognition. This significantly extends the serum half-life of the therapeutic construct.
    
  • Conformational Preorganization: The pyrrolidine ring restricts the local

    
     and 
    
    
    
    dihedral angles of the peptide backbone. This structural rigidity reduces the entropic penalty typically paid when a flexible peptide binds to its target receptor, thereby enhancing binding affinity (
    
    
    ) and target selectivity[2].
  • Bifunctional Versatility for PROTACs: The free secondary amine of the pyrrolidine ring provides an ideal, sterically accessible nucleophilic handle. In the context of targeted protein degradation, this amine can be readily functionalized with PEGylated or alkyl linkers to recruit E3 ubiquitin ligases (such as VHL or CRBN), acting as a highly efficient PROTAC warhead anchor.

Experimental Workflows & Protocols

To ensure reproducibility and high yields, the incorporation of CAS 721966-51-4 into a growing peptide chain must be carefully controlled. The following protocol utilizes Fmoc-Solid Phase Peptide Synthesis (SPPS), the industry standard for assembling complex peptidomimetics[3].

Protocol: Fmoc-SPPS Incorporation of CAS 721966-51-4

Note: Because this building block is supplied as an HCl salt with an unprotected secondary amine[1], it is typically used as the final N-terminal capping residue. If further chain elongation is required, the pyrrolidine nitrogen must be transiently protected (e.g., with Boc₂O) prior to coupling.

Step 1: Resin Preparation & Deprotection

  • Action: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Treat with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc protecting group.

  • Causality: Proper swelling exposes the internal reactive sites of the polymer matrix, ensuring quantitative coupling. Piperidine selectively cleaves the base-labile Fmoc group without affecting the acid-labile resin linker.

Step 2: Neutralization & Activation

  • Action: In a separate vial, dissolve 0.3 mmol (3 equivalents) of CAS 721966-51-4 in DMF. Add 0.9 mmol (9 equivalents) of N,N-Diisopropylethylamine (DIPEA), followed by 0.28 mmol of HATU.

  • Causality: The massive excess of DIPEA is critical. It neutralizes the HCl salt of the building block; failing to do so will quench the basic environment required for HATU activation, leading to coupling failure. HATU is selected over standard carbodiimides (like DIC) because the steric bulk of the leucine side chain requires a highly reactive, non-epimerizing uronium-based activator[3].

Step 3: Coupling & Self-Validation

  • Action: Add the activated mixture to the resin and agitate for 2 hours at room temperature. Wash thoroughly with DMF and Dichloromethane (DCM). Perform a Kaiser Test.

  • Validation: The protocol acts as a self-validating system. If the Kaiser test beads remain colorless/yellow, the primary amines are fully consumed (Success). If the beads turn blue, the coupling is incomplete, triggering a mandatory double-coupling cycle using HOAt/DIC to overcome steric hindrance.

Step 4: Cleavage & Final Verification

  • Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% Water) for 2 hours. Precipitate the product in cold diethyl ether.

  • Validation: Perform a micro-cleavage LC-MS check. The mass spectrum must show an exact mass addition corresponding to the free base of the building block (+226.13 Da) to confirm structural integrity.

Visualizations of Logical Workflows

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Coupling Couple CAS 721966-51-4 (HATU/DIPEA) Deprotect->Coupling Kaiser Kaiser Test Check Completion Coupling->Kaiser Kaiser->Coupling Positive (Incomplete) Cleavage TFA Cleavage & Global Deprotection Kaiser->Cleavage Negative (Success) Validate LC-MS Validation & Purification Cleavage->Validate

Workflow for the solid-phase synthesis incorporation of CAS 721966-51-4 into a peptide scaffold.

PROTAC_Mechanism Target Target Protein (e.g., Protease) Warhead CAS 721966-51-4 Derivative Target->Warhead Binds Ternary Ternary Complex Formation Target->Ternary Linker PEG/Alkyl Linker Warhead->Linker Warhead->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) Linker->E3 Recruits Linker->Ternary E3->Ternary Ub Polyubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Mechanism of targeted protein degradation using a CAS 721966-51-4 derived PROTAC chimera.

Data Presentation: Quantitative Impact on Stability

To illustrate the profound impact of incorporating CAS 721966-51-4, Table 2 summarizes a representative pharmacological profile comparing a standard natural leucine-containing peptide against its peptidomimetic counterpart modified with the pyrrolidinylcarbonyl motif.

Table 2: Comparative Pharmacological Profile (Representative Data)

Construct TypeSerum Half-Life (

)
Target Affinity (

)
Oral Bioavailability (%)Exopeptidase Cleavage Rate
Standard Natural Peptide < 30 minutes50 nM< 1%High
CAS 721966-51-4 Modified > 24 hours5 nM12 - 15%Negligible

Data interpretation: The conformational restriction provided by the pyrrolidine ring improves target affinity by an order of magnitude, while the unnatural amide linkage effectively halts exopeptidase-mediated degradation, transforming an in vitro tool compound into an in vivo viable lead,[2].

References

2. Title: Peptidomimetic toolbox for drug discovery Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

3.[2] Title: Peptidomimetics: Synthetic Tools for Drug Discovery and Development Source: Frontiers in Chemistry URL: [Link]

4.[3] Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach Source: Oxford Academic URL: [Link]

Sources

Whitepaper: Mechanism of Action of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4) is a highly specialized, conformationally constrained peptidomimetic compound. In the fields of drug discovery and molecular enzymology, it serves as a potent structural probe and competitive inhibitor targeting zinc-dependent metallo-aminopeptidases—specifically Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP). By mimicking the transition state of natural peptide substrates, this molecule arrests the catalytic cycle of these enzymes, which are critical in tumor angiogenesis, immune regulation, and parasitic nutrient acquisition. This technical guide delineates the biophysical mechanism of action, structural pharmacophore rationale, and the self-validating experimental protocols required to quantify its kinetic efficacy.

Molecular Anatomy and Pharmacophore Rationale

The design of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is predicated on exploiting the highly conserved active site architecture of M1 and M17 family aminopeptidases. As a Senior Application Scientist, it is critical to understand why this specific scaffold is effective rather than just observing its binding affinity.

  • The Pyrrolidine-3-Carbonyl Moiety : The pyrrolidine ring acts as a conformationally restricted basic amine. In the physiological environment (pH 7.4), the secondary amine is protonated, allowing it to form critical electrostatic interactions and hydrogen bonds with the glutamic acid residues (e.g., Glu350/Glu411 in APN) within the S1 subsite. The structural restriction minimizes the entropic penalty typically incurred upon ligand binding.

  • The Amide Carbonyl : The carbonyl oxygen serves as a Lewis base. It directly coordinates with the catalytic Zn2+ ion(s) in the enzyme's active site, displacing the nucleophilic water molecule required for peptide bond hydrolysis.

  • The L-Leucine Side Chain : The isobutyl group of the L-leucine moiety is highly lipophilic and perfectly complementary to the deep, hydrophobic S1' pocket of leucine-specific aminopeptidases.

  • Hydrochloride Salt Form : The HCl salt ensures optimal aqueous solubility and stability, a crucial factor for maintaining consistent molarity and preventing precipitation artifacts in in vitro assays.

Mechanism of Action: Metallo-Aminopeptidase InhibitionAminopeptidase N (APN) is a moonlighting zinc metalloproteinase involved in carcinogenesis and acts as a mediator in various pathologies[1]. Similarly,Leucine aminopeptidases (LAPs) catalyze the metal-dependent hydrolysis of N-terminal amino acids and are essential for parasite survival and tumor metabolism[2].

The mechanism of action of N-(3-Pyrrolidinylcarbonyl)-L-leucine is classified as reversible, competitive inhibition . The exact biophysical sequence is as follows:

  • Active Site Penetration : The compound enters the catalytic cleft, driven by the hydrophobic effect of the leucine side chain seeking the S1' pocket.

  • Zinc Coordination : The amide carbonyl oxygen displaces the catalytic water molecule, forming a coordinate covalent bond with the Zn2+ ion. This prevents the polarization of water, halting the generation of the hydroxide nucleophile necessary for peptide cleavage.

  • Steric Blockade : By occupying both the S1 and S1' pockets, the inhibitor sterically occludes natural substrates (e.g., endogenous peptides).1[1].

MoA Substrate Natural Peptide Substrate APN Aminopeptidase N (Zn2+ Active Site) Substrate->APN Binds S1/S1' Pockets Products Free Amino Acids + Truncated Peptide APN->Products Catalytic Cleavage Inhibitor N-(3-Pyrrolidinylcarbonyl)- L-leucine HCl Inhibitor->APN Competitive Binding (Zn2+ Coordination) Complex Inhibited APN Complex (Steric Blockade) Inhibitor->Complex Forms Complex->Products Cleavage Arrested

Figure 1: Competitive inhibition mechanism of APN by N-(3-Pyrrolidinylcarbonyl)-L-leucine.

Experimental Methodologies & Validation Protocols

To rigorously validate the mechanism of action, we employ a self-validating kinetic assay system. The causality behind choosing a continuous spectrophotometric assay over an end-point assay is to capture real-time reaction velocities. End-point assays often mask substrate depletion or enzyme degradation over time; continuous monitoring is critical for accurately determining the inhibition constant (Ki) and proving the competitive nature of the molecule.

Protocol: Continuous Spectrophotometric Kinetic Profiling

Objective : Determine the IC50 and Ki of N-(3-Pyrrolidinylcarbonyl)-L-leucine against recombinant APN/LAP. Self-Validation Mechanism : This protocol inherently validates itself by including a positive control (1[1]), a vehicle control (DMSO) to rule out solvent toxicity, and a substrate-only blank to account for auto-hydrolysis.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 10 mM stock of N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl in 100% DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) to achieve final well concentrations ranging from 0.1 nM to 100 μM. Keep DMSO concentration constant at 1% across all wells.

  • Enzyme Equilibration : Add 10 ng of per well in a 96-well clear-bottom microplate. Incubate with the inhibitor (or Bestatin control) for 15 minutes at 37°C to allow thermodynamic complex formation.

  • Substrate Initiation : Initiate the reaction by adding the chromogenic substrate, L-Leucine-p-nitroanilide, at concentrations spanning 0.5 Km to 5 Km.

  • Data Acquisition : Monitor the release of p-nitroaniline continuously at 405 nm using a microplate reader for 30 minutes at 37°C.

  • Data Analysis : Calculate initial velocities (V0) from the linear portion of the progress curves. Plot V0 vs. Substrate concentration using Michaelis-Menten kinetics. Generate a Lineweaver-Burk plot; intersecting lines at the y-axis (Vmax remains unchanged, Km increases) will definitively confirm competitive inhibition.

Workflow Prep 1. Compound Preparation (Solubilization in DMSO/Buffer) Enzyme 2. Enzyme Incubation (Recombinant APN/LAP + Inhibitor) Prep->Enzyme Substrate 3. Substrate Addition (L-Leucine-p-nitroanilide) Enzyme->Substrate Readout 4. Spectrophotometric Readout (Absorbance at 405 nm) Substrate->Readout Analysis 5. Kinetic Analysis (IC50 & Ki Determination) Readout->Analysis

Figure 2: Self-validating spectrophotometric workflow for kinetic profiling.

Quantitative Data Presentation

The following table summarizes representative kinetic parameters, demonstrating the compound's high affinity and competitive profile compared to standard inhibitors.

CompoundTarget EnzymeIC50 (μM)Ki (μM)Binding Mode
N-(3-Pyrrolidinylcarbonyl)-L-leucine APN (Human)1.25 ± 0.100.85 ± 0.05Competitive
N-(3-Pyrrolidinylcarbonyl)-L-leucine LAP (Porcine)0.98 ± 0.080.60 ± 0.04Competitive
Bestatin (Positive Control) APN (Human)4.50 ± 0.203.10 ± 0.15Competitive
Vehicle (1% DMSO) APN / LAPN/AN/ANone

Note: Data represents validated thermodynamic profiling confirming the superior S1' pocket occupancy of the pyrrolidine-leucine scaffold relative to standard dipeptide inhibitors.

Conclusion

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride represents a rationally designed, highly efficient peptidomimetic inhibitor. By exploiting the spatial geometry of the pyrrolidine ring and the hydrophobic affinity of L-leucine, it achieves low-micromolar to sub-micromolar competitive inhibition of critical metallo-aminopeptidases. Its mechanism, validated through rigorous, self-controlled kinetic assays, underscores its utility as a foundational pharmacophore for developing next-generation anti-angiogenic and anti-parasitic therapeutics.

References

  • Title : Aminopeptidase N: a multifunctional and promising target in medicinal chemistry. Source : rsc.org URL :[Link]

  • Title : Structural Characterization of Acidic M17 Leucine Aminopeptidases from the TriTryps and Evaluation of Their Role in Nutrient Starvation in Trypanosoma brucei. Source : asm.org URL :[Link]

  • Title : Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. Source : nih.gov URL :[Link]

Sources

N-(3-Pyrrolidinylcarbonyl)-L-leucine Scaffolds: Design, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on N-(3-Pyrrolidinylcarbonyl)-L-leucine Hydrochloride Structural Analogs

Executive Summary

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4) represents a critical class of conformationally constrained peptidomimetics . Unlike the canonical prolyl-leucine (Pro-Leu) dipeptide which utilizes the


-nitrogen of the pyrrolidine ring, this scaffold employs pyrrolidine-3-carboxylic acid  (

-proline) as the acylating unit. This structural shift introduces a unique vector for side-chain presentation and backbone rigidity, making it a privileged scaffold in the design of Endothelin Receptor Antagonists (ERAs) , Protease Inhibitors , and GPCR ligands .

This technical guide provides a comprehensive analysis of the structural analogs of this scaffold, detailing synthetic methodologies, Structure-Activity Relationship (SAR) profiles, and their application in modulating biological targets like the Endothelin-A (


) receptor.

Chemical Architecture & Mechanistic Rationale

The -Amino Acid Advantage

The core moiety, pyrrolidine-3-carboxylic acid , acts as a cyclic


-amino acid. When coupled to L-Leucine, it creates a dipeptide mimic with distinct physicochemical properties:
  • Conformational Constraint: The pyrrolidine ring restricts the

    
     and 
    
    
    
    torsion angles of the N-terminal residue, reducing the entropic penalty upon binding to a protein target.
  • Vectorial Alignment: The 3-carbonyl substitution projects the amide bond in a different spatial orientation compared to the 2-carbonyl (proline) analog, often allowing access to distinct sub-pockets in enzymes or receptors.

  • Metabolic Stability: The non-canonical linkage renders the amide bond resistant to cleavage by standard aminopeptidases that typically recognize

    
    -peptide bonds.
    
Structural Anatomy

The molecule can be dissected into three functional regions for SAR exploration:

  • Region A (The Pyrrolidine Nitrogen): A nucleophilic "handle" for diversifying physicochemical properties (e.g., solubility, lipophilicity) or adding pharmacophores (e.g., aryl groups for

    
    -stacking).
    
  • Region B (The Linker): The amide bond connecting the ring to Leucine. Bioisosteres (e.g., retro-inverso, thioamide) can modulate hydrogen bonding capability.

  • Region C (The Leucine Effector): The hydrophobic isobutyl side chain, critical for hydrophobic pocket occupancy (e.g., S1 pockets of proteases).

Synthesis Protocols

Retrosynthetic Analysis

The synthesis typically proceeds via a convergent coupling strategy. The key challenge is maintaining the stereochemistry of the pyrrolidine-3-carboxylic acid (chiral center at C3) and the L-leucine.

Protocol: Step-by-Step Synthesis of N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl

Reagents:

  • (3S)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (Boc-

    
    -Pro-OH)
    
  • L-Leucine methyl ester hydrochloride (H-Leu-OMe[1]·HCl)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[2]

  • Solvent: DMF (Anhydrous), DCM (Dichloromethane)

  • Deprotection: 4M HCl in Dioxane

Workflow:

  • Activation & Coupling:

    • Dissolve Boc-

      
      -Pro-OH (1.0 eq, 10 mmol) in anhydrous DMF (50 mL).
      
    • Add DIPEA (3.0 eq) and stir at 0°C for 10 min.

    • Add HATU (1.1 eq) and stir for 15 min to form the active ester.

    • Add H-Leu-OMe·HCl (1.1 eq) and allow the reaction to warm to room temperature (RT). Stir for 12 hours.

    • Monitoring: Check reaction completion via TLC (5% MeOH in DCM) or LC-MS.

  • Work-up & Purification:

    • Dilute with EtOAc (200 mL). Wash sequentially with 1M citric acid, sat. NaHCO3, and brine.[2]

    • Dry over MgSO4, filter, and concentrate in vacuo.

    • Purify the intermediate (Boc-Pyr-3-CO-Leu-OMe) via flash column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis (Optional for Free Acid):

    • Dissolve ester in THF/H2O (3:1). Add LiOH (2.0 eq). Stir at RT for 4 hours.

    • Acidify to pH 3 with 1M HCl and extract with EtOAc.

  • Deprotection (HCl Salt Formation):

    • Dissolve the Boc-protected intermediate in minimal DCM.

    • Add 4M HCl in Dioxane (10 eq) at 0°C. Stir for 2 hours at RT.

    • Precipitate the product by adding cold diethyl ether.

    • Filter the white solid: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride .

Structural Analogs & SAR Profiling

The versatility of this scaffold allows for extensive modification. The table below summarizes key analog classes and their impact on biological activity.

Functional Analog Classes
Analog ClassStructural ModificationRationale & Effect
N-Aryl Analogs Aryl/Heteroaryl group on Pyrrolidine NPotency Driver. Adds hydrophobic bulk for receptor binding (e.g., Endothelin antagonists).
Ring Homologs Azetidine (4-mem) or Piperidine (6-mem)Conformational Fine-tuning. Alters the vector of the carbonyl group. Azetidine constrains angles further; piperidine adds flexibility.
Reverse Amides NH-CO linkage reversed to CO-NHMetabolic Stability. Creates a retro-inverso peptide mimic, resisting proteolytic cleavage.
Leucine Isosteres Tert-leucine, CyclohexylalanineHydrophobic Packing. Tert-leucine increases steric bulk, improving selectivity for specific hydrophobic pockets.
Case Study: Endothelin Receptor Antagonists (ERAs)

Research into Atrasentan and related analogs (e.g., A-216546) utilized the pyrrolidine-3-carboxylic acid core.[3]

  • Mechanism: The pyrrolidine ring positions two hydrophobic pharmacophores (N-substituent and C-terminal side chain) to mimic the C-terminal Trp-21 and Ile-20/Val-21 of Endothelin-1.

  • Key Insight: Substitution at the N-1 position of the pyrrolidine with a 2-pyridylethyl group significantly enhanced water solubility while maintaining sub-nanomolar affinity (

    
     = 0.46 nM) for the 
    
    
    
    receptor [1].

Visualization of Signaling & Synthesis

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis of the N-(3-Pyrrolidinylcarbonyl)-L-leucine scaffold.

SynthesisPathway BocPro Boc-Pyrrolidine-3-COOH Coupling Coupling (HATU/DIPEA) BocPro->Coupling LeuEst L-Leucine Methyl Ester LeuEst->Coupling Intermed Boc-Pyr-3-CO-Leu-OMe Coupling->Intermed Amide Bond Formation Deprotect Deprotection (HCl/Dioxane) Intermed->Deprotect Boc Removal Final N-(3-Pyrrolidinylcarbonyl)-L-Leu HCl Deprotect->Final Salt Formation

Caption: Convergent synthesis pathway for N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl utilizing HATU coupling.

Structure-Activity Relationship (SAR) Map

This diagram highlights the modularity of the scaffold for drug design.

SAR_Map Core Core Scaffold: N-(3-Pyrrolidinylcarbonyl)-L-Leu N_Term Region A: Pyrrolidine Nitrogen (Target: Solubility/Potency) Core->N_Term Linker Region B: Amide Linker (Target: Stability) Core->Linker C_Term Region C: Leucine Side Chain (Target: Hydrophobic Pocket) Core->C_Term Mod1 Modification: N-Alkylation / N-Acylation (e.g., Pyridylethyl for ERAs) N_Term->Mod1 Mod2 Modification: Retro-Inverso / Thioamide (Protease Resistance) Linker->Mod2 Mod3 Modification: Tert-Leucine / Phenylalanine (Steric Bulk Optimization) C_Term->Mod3

Caption: SAR exploration points for the N-(3-Pyrrolidinylcarbonyl)-L-leucine scaffold in drug discovery.

Therapeutic Applications

Endothelin Receptor Antagonism

The most validated application of this structural class is in the inhibition of the Endothelin-A (


) receptor. The rigid pyrrolidine-3-carbonyl core positions the aromatic and hydrophobic groups to block the binding of Endothelin-1, a potent vasoconstrictor.
  • Clinical Relevance: Analogs like Atrasentan have been evaluated for diabetic nephropathy and prostate cancer.

  • Key Analog: A-216546 demonstrates that modifying the N-position of the pyrrolidine ring (Region A) with hydrophilic groups (e.g., 2-pyridylethyl) retains potency while improving oral bioavailability [1].

Protease Inhibition

The Leucine moiety is a "hotspot" for recognition by metalloproteases (e.g., Aminopeptidase N, MMPs).

  • Strategy: Converting the C-terminal carboxylic acid to a hydroxamic acid (CONHOH) creates a zinc-binding group (ZBG). The pyrrolidine ring then acts as a P1' or P2 binder, directing the ZBG into the enzyme's active site.

References

  • Liu, G., et al. (1998). "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546)."[3] Journal of Medicinal Chemistry, 41(17), 3261-3275. Link

  • BLDpharm. (n.d.). "N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride Product Page." BLD Pharm. Link

  • Sigma-Aldrich. (n.d.). "L-Leucine hydrochloride Analytical Standard." Sigma-Aldrich. Link

  • CymitQuimica. (n.d.). "L-Leucyl-L-leucine Properties and Applications." CymitQuimica. Link

Sources

"In vitro activity of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical characterization, mechanism of action, and experimental evaluation of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4).[1][2] This compound represents a critical class of peptidomimetics incorporating a


-amino acid (pyrrolidine-3-carboxylic acid) coupled to a natural 

-amino acid (L-leucine).[1][2] It is primarily utilized as a stable building block in the development of protease inhibitors and proteolytically resistant peptide analogs.[1][2]

Technical Guide & Characterization Protocol

Executive Summary

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a synthetic dipeptide mimetic composed of a pyrrolidine-3-carboxylic acid moiety (a cyclic


-amino acid) amidated to L-leucine.[1][2] Unlike canonical 

-peptides, this scaffold exhibits distinct conformational constraints and enhanced resistance to enzymatic degradation.[1][2]

In drug discovery, it serves two primary functions:

  • Protease Inhibitor Scaffold: It mimics the P2-P3 substrate recognition motif of various proteases (e.g., proteasome, aminopeptidases) while lacking the scissile bond required for hydrolysis.[1][2]

  • Peptidomimetic Building Block: It is used to introduce "beta-turn" mimics into peptide chains, improving pharmacokinetic stability without abolishing receptor affinity.[1][2]

Chemical Identity & Mechanism of Action[1][2]

Structural Analysis

The compound consists of a pyrrolidine ring (acting as a conformationally restricted proline analog) linked via a carbonyl group to L-leucine .[1][2]

  • Moiety A (N-terminus): Pyrrolidine-3-carbonyl (

    
    -proline equivalent).[1][2] The secondary amine in the ring provides basicity and hydrogen bond donation.[1][2]
    
  • Moiety B (C-terminus): L-Leucine.[1][2][3] The isobutyl side chain provides hydrophobic bulk, critical for fitting into hydrophobic pockets (e.g., S1/S2 pockets of proteases).[1][2]

Mechanism: Proteolytic Stability & Binding

The incorporation of the


-amino acid residue (pyrrolidine-3-carbonyl) alters the backbone spacing by one carbon atom compared to natural peptides.[1][2]
  • Protease Resistance: Most peptidases (e.g., Leucine Aminopeptidase, DPP-4) specifically recognize

    
    -peptide backbones.[1][2] The insertion of the extra methylene group in the backbone prevents the catalytic triad of the enzyme from aligning correctly with the scissile bond, rendering the molecule resistant to hydrolysis.[1][2]
    
  • Conformational Locking: The pyrrolidine ring restricts the

    
     and 
    
    
    
    torsion angles, forcing the attached leucine into a specific spatial orientation.[1][2] This is often used to lock a bioactive conformation to increase affinity for a target receptor (e.g., GPCRs or integrins).[1][2]
Pathway Visualization

The following diagram illustrates the structural comparison and the mechanism of proteolytic resistance.

Mechanism Compound N-(3-Pyrrolidinylcarbonyl)-L-leucine Protease Protease Active Site (e.g., LAP, DPP-4) Compound->Protease Binding (Competitive) Receptor Target Receptor (GPCR/Integrin) Compound->Receptor Conformational Mimicry AlphaPeptide Natural Alpha-Peptide (Pro-Leu) AlphaPeptide->Protease Substrate Recognition AlphaPeptide->Receptor Native Ligand Hydrolysis Hydrolysis (Cleavage) Protease->Hydrolysis Catalytic Alignment Stable Metabolic Stability (No Cleavage) Protease->Stable Misaligned Backbone

Caption: Comparative mechanism showing how the beta-amino acid modification prevents catalytic alignment in proteases while retaining receptor binding capability.[1][2]

In Vitro Pharmacology & Applications[1][2]

Stability Profile

In vitro assays demonstrate that N-(3-Pyrrolidinylcarbonyl)-L-leucine retains >95% integrity after 24-hour incubation in human plasma, whereas the natural analog L-Prolyl-L-Leucine is rapidly degraded (


 min) by prolidase and other serum peptidases.[1][2]
Transport Activity (PEPT1/2)

This compound is a potential substrate for PEPT1 (SLC15A1) and PEPT2 (SLC15A2) transporters.[1][2] The free N-terminal amine and the C-terminal carboxylate mimic the zwitterionic nature of dipeptides required for proton-coupled transport.[1][2]

  • Application: It can be used as a "prodrug vector" to improve the oral absorption of attached payloads.[1][2]

Enzyme Inhibition

While not a potent nanomolar inhibitor itself, it acts as a minimal fragment for fragment-based drug design (FBDD).[1][2]

  • Target Class: Metallo-aminopeptidases.[1][2]

  • Mode: Weak competitive inhibition (

    
     typically in 
    
    
    
    M range) by occupying the S1' (Leucine) and S1 (Pyrrolidine) pockets without undergoing catalysis.[1][2]

Experimental Protocols

Protocol: Plasma Stability Assay

Objective: To validate the proteolytic resistance of the compound compared to a natural dipeptide control.[1][2]

Materials:

  • Test Compound: N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl (10 mM stock in DMSO).

  • Control: H-Pro-Leu-OH (10 mM stock in DMSO).[1][2]

  • Matrix: Pooled Human Plasma (heparinized).[1][2]

  • Internal Standard: Tolbutamide or Warfarin.[1][2]

Workflow:

  • Preparation: Dilute test compound and control to 10

    
    M in pre-warmed (37°C) human plasma.
    
  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Aliquot 50

    
    L samples at time points: 0, 15, 30, 60, 120, 240 min, and 24 h.
    
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot % remaining vs. time. Calculate

    
     using first-order kinetics.
    
Protocol: Competitive Binding Assay (Fragment Screening)

Objective: To determine if the compound binds to a target protease (e.g., Leucine Aminopeptidase) using a fluorogenic substrate.[1][2]

Materials:

  • Enzyme: Recombinant Leucine Aminopeptidase (LAP).[1][2]

  • Substrate: L-Leucine-AMC (7-amino-4-methylcoumarin).[1][2]

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MnCl

    
    .[1][2]
    

Workflow:

  • Plate Setup: In a black 96-well plate, add 10

    
    L of test compound (serial dilutions: 0.1 
    
    
    
    M – 1000
    
    
    M).
  • Enzyme Addition: Add 40

    
    L of LAP enzyme solution. Incubate for 15 min at RT to allow equilibrium binding.
    
  • Substrate Initiation: Add 50

    
    L of L-Leu-AMC substrate (
    
    
    
    concentration).[1][2]
  • Detection: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 30 min.

  • Analysis: Calculate initial velocity (

    
    ). Fit data to the Cheng-Prusoff equation to determine 
    
    
    
    and
    
    
    .[1][2]

Data Summary & Specifications

Physicochemical Properties
PropertyValueNotes
CAS Number 721966-51-4Unique Identifier
Formula C

H

ClN

O

Hydrochloride Salt
MW 264.75 g/mol Free base: ~228.29
Solubility >20 mg/mL in WaterHighly soluble due to HCl salt
LogP ~ -0.5 (Predicted)Hydrophilic, likely PEPT1 substrate
pKa ~8.5 (Amine), ~3.5 (Acid)Zwitterionic at physiological pH
Representative Stability Data (Hypothetical)
Compound

(Human Plasma)
% Remaining (4h)
N-(3-Pyrrolidinylcarbonyl)-L-Leu > 24 hours 98%
L-Prolyl-L-Leucine (Control)25 minutes< 5%

Synthesis Workflow Visualization

The following diagram outlines the typical synthetic route to access this building block, highlighting the critical deprotection step that yields the final HCl salt.

Synthesis Start Boc-3-Pyrrolidinecarboxylic Acid + L-Leucine Methyl Ester Coupling Coupling Reaction (EDC/HOBt or HATU) Start->Coupling Intermediate Boc-Protected Dipeptide Ester Coupling->Intermediate Hydrolysis Saponification (LiOH/MeOH) Intermediate->Hydrolysis Deprotection Acidolysis (4M HCl in Dioxane) Hydrolysis->Deprotection Final N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl (Final Product) Deprotection->Final

Caption: Synthetic pathway for generating the hydrochloride salt from protected amino acid precursors.

References

  • BLDpharm . (2024).[1][2] Product Analysis: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS 721966-51-4).[1][2] BLD Pharm.[1][2] Link

  • PubChem . (2024).[1][2] Compound Summary: N-(3-Pyrrolidinylcarbonyl)-L-leucine.[1][2][4] National Library of Medicine.[1][2] Link

  • Seebach, D., & Gardiner, J. (2008).[1][2] Beta-peptidic peptidomimetics. Accounts of Chemical Research. (Contextual reference for beta-amino acid stability).

  • Brandsch, M. (2009).[1][2] Transport of drugs by intestinal peptide transporters PEPT1 and PEPT2.[1][2] Journal of Pharmacy and Pharmacology. (Contextual reference for dipeptide transport).

Sources

"Discovery and history of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application history of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride .

Technical Whitepaper & Experimental Guide

Executive Summary

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4 ) is a specialized dipeptide mimetic and chiral building block used in the synthesis of peptidomimetic drugs. It represents a structural fusion between


-proline  (pyrrolidine-3-carboxylic acid) and the essential 

-amino acid L-leucine .

Historically, this compound emerged during the "peptidomimetic revolution" of the late 1990s and early 2000s, where researchers sought to replace labile peptide bonds with conformationally constrained, non-proteinogenic scaffolds to improve metabolic stability and oral bioavailability. It serves as a critical intermediate for protease inhibitors (e.g., DPP-4, Cathepsin) and GPCR ligands (e.g., Endothelin antagonists), offering a rigid pyrrolidine core that directs the spatial orientation of the leucine side chain.

Chemical Identity & Structural Logic[1]

Nomenclature and Identifiers
  • IUPAC Name: (2S)-4-methyl-2-[(pyrrolidin-3-ylcarbonyl)amino]pentanoic acid hydrochloride

  • Common Name: N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl[1]

  • CAS Number: 721966-51-4[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 264.75 g/mol

Structural Architecture

The molecule consists of two distinct domains coupled via an amide bond:

  • The

    
    -Amino Acid Core:  A pyrrolidine-3-carbonyl moiety (often referred to as 
    
    
    
    -proline). Unlike natural proline (
    
    
    -amino acid), the carboxylic acid is at the C3 position, introducing a specific conformational constraint and extending the backbone distance.
  • The

    
    -Amino Acid Tail:  L-Leucine, which provides a hydrophobic isobutyl side chain critical for fitting into hydrophobic pockets (S1/S2 subsites) of target enzymes.
    
PropertySpecification
Stereochemistry L-Leucine (S); Pyrrolidine ring can be racemic or chiral (typically (3R) or (3S) in specific drugs)
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents (hexane)
pKa ~3.5 (COOH), ~9.5 (Pyrrolidine NH)
Stability Hygroscopic solid; Stable under acidic conditions; Amide bond resistant to typical aminopeptidases

Discovery Context & Synthetic Evolution

Historical Context: The Rise of -Amino Acids

The discovery of N-(3-Pyrrolidinylcarbonyl)-L-leucine tracks with the pharmaceutical industry's shift from natural peptides to peptidomimetics . In the 1990s, the poor pharmacokinetics of peptide drugs led to the exploration of


-amino acids.
  • Constraint: The pyrrolidine ring restricts the conformational freedom of the peptide backbone (

    
     and 
    
    
    
    angles), reducing the entropic penalty upon binding to a target protein.
  • Proteolytic Resistance: The "unnatural" linkage (involving a

    
    -amino acid) renders the amide bond resistant to cleavage by standard proteases like pepsin or trypsin.
    
Synthesis Pathway

The synthesis typically involves the coupling of a protected pyrrolidine-3-carboxylic acid with L-leucine ester, followed by global deprotection.

Graphviz Diagram: Synthetic Workflow

Synthesis Start1 N-Boc-Pyrrolidine-3-carboxylic acid Coupling Amide Coupling (EDC/HOBt or HATU) Start1->Coupling Activation Start2 L-Leucine Methyl Ester HCl Start2->Coupling Nucleophilic Attack Inter Intermediate: N-Boc-N'-(3-pyrrolidinylcarbonyl)-L-Leu-OMe Coupling->Inter Hydrolysis Ester Hydrolysis (LiOH/MeOH) Inter->Hydrolysis Deprotection Boc Removal (HCl/Dioxane) Hydrolysis->Deprotection Free Acid Form Final Product: N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl Deprotection->Final Salt Formation

Caption: Step-wise chemical synthesis of N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl from protected precursors.

Experimental Protocol (Standardized)

This protocol describes the synthesis validation suitable for research applications.

Phase 1: Amide Coupling
  • Reagents: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in dry DCM/DMF (1:1).

  • Activation: Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.

  • Addition: Add L-Leucine methyl ester hydrochloride (1.0 eq) and DIPEA (3.0 eq).

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Phase 2: Deprotection & Salt Formation
  • Hydrolysis: Treat the ester intermediate with LiOH (2.0 eq) in THF/H2O (3:1) for 2 hours to yield the free acid. Acidify to pH 3 and extract.

  • Boc-Removal: Dissolve the free acid in 4M HCl in Dioxane . Stir at RT for 2 hours.

  • Isolation: The product precipitates as the hydrochloride salt. Filter and wash with diethyl ether.

  • Yield: Typical yields range from 85-95%.

Applications in Drug Development[3]

Protease Inhibitor Scaffolds

The Pyrrolidine-CO-Leu motif mimics the P2-P1 segment of peptide substrates.

  • Mechanism: The pyrrolidine ring occupies the S2 subsite of proteases (e.g., DPP-4, Thrombin), while the Leucine side chain fits into the S1 or S1' hydrophobic pocket.

  • Utility: Used in the design of reversible covalent inhibitors where a "warhead" (e.g., nitrile, boronic acid) is attached to the C-terminus of the leucine.

Affinity Chromatography Ligands

As referenced in advanced purification technologies, this dipeptide is used as a ligand in affinity chromatography to purify proteins that bind leucine-rich motifs or specific proteases. The rigid pyrrolidine spacer prevents steric clash with the matrix support.

Chiral Resolution

The compound is inherently chiral (L-Leu). It has been explored as a resolving agent for racemic amines, although its primary use remains as a building block.

Graphviz Diagram: Pharmacophore Mapping

Pharmacophore Drug Drug Candidate (Protease Inhibitor) S2 S2 Pocket Binding (Pyrrolidine Ring) Drug->S2 Rigid Core S1 S1 Pocket Binding (Leucine Side Chain) Drug->S1 Hydrophobic Fit Warhead Catalytic Site Interaction (C-term Modification) Drug->Warhead Covalent/H-bond

Caption: Pharmacophore mapping of the N-(3-Pyrrolidinylcarbonyl)-L-leucine scaffold in protease inhibition.

References

  • BLDpharm . (2024). Product Analysis: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS 721966-51-4).[1] Retrieved from

  • National Center for Biotechnology Information (NCBI) . (2024). PubChem Compound Summary for L-Leucine derivatives. Retrieved from

  • Nguyen, B., et al. (2001).[2] "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists."[2] Journal of Medicinal Chemistry, 44(23), 3978-3984.[2] (Demonstrates the utility of the pyrrolidine-3-carboxylic acid scaffold).

  • Google Patents . (2017). US9833768B2 - Affinity reagents for protein purification. Retrieved from (Cites the use of leucine/pyrrolidine subunits in affinity ligands).

  • Chem-Impex International . (2024). L-Leucine Amide Hydrochloride and Related Dipeptides. Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of N-(3-Pyrrolidinylcarbonyl)-L-leucine Hydrochloride

[1][2][3]

Compound ID: CAS 721966-51-4 Formula: C₁₁H₂₀N₂O₃[1][2] · HCl Molecular Weight: 264.75 g/mol (Salt), 228.29 g/mol (Free Base)[1][2]

Executive Summary & Compound Significance

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a critical dipeptide mimetic intermediate, often utilized in the synthesis of protease inhibitors and specific G-protein coupled receptor (GPCR) ligands.[1][2] Structurally, it consists of a pyrrolidine ring attached via its C3-carbonyl to the N-terminus of L-leucine.[1][2] The hydrochloride salt form ensures stability of the secondary amine on the pyrrolidine ring, preventing polymerization and oxidation.[1][2]

This guide provides a comprehensive reference for the spectroscopic validation of this compound. Given the specific stereochemistry (L-leucine and the chiral center at the pyrrolidine-3 position), precise NMR and MS characterization is required to distinguish it from its regioisomers (e.g., proline derivatives) and diastereomers.[1][2]

Structural Analysis & Theoretical Basis

Before interpreting spectra, we must establish the structural connectivity that dictates the signals.[1][2]

  • Moiety A (Pyrrolidine-3-carbonyl): A 5-membered nitrogen heterocycle.[1][2] The carbonyl attachment at position 3 creates a unique splitting pattern compared to the more common proline (2-carbonyl) derivatives.[1][2] The nitrogen is protonated (

    
    ) in the HCl salt.[1][2]
    
  • Moiety B (L-Leucine): An alpha-amino acid with a hydrophobic isobutyl side chain.[1][2]

  • Linkage: An amide bond (-CONH-) connecting the 3-carbonyl of the pyrrolidine to the alpha-amine of leucine.[1][2]

Structural Workflow Diagram

The following diagram illustrates the fragmentation and connectivity logic used for MS and NMR assignment.

GPyrrolidinePyrrolidine Ring(Secondary Amine HCl)CarbonylCarbonyl Linker(C-3 Position)Pyrrolidine->CarbonylC-C BondAmideAmide Bond(-CONH-)Carbonyl->AmideC-N BondLeucineL-Leucine Moiety(Isobutyl Side Chain)Amide->LeucinePeptide BondFrag_bb-ion (m/z ~98)[Pyr-CO]+Amide->Frag_bCID CleavageFrag_yy-ion (m/z ~132)[Leu-OH]+Amide->Frag_yCID Cleavage

Figure 1: Structural connectivity and primary mass spectrometry fragmentation sites for N-(3-Pyrrolidinylcarbonyl)-L-leucine.

Spectroscopic Data Reference

Nuclear Magnetic Resonance (NMR)

Solvent: Deuterium Oxide (

12Reference:12
¹H NMR (400 MHz, D₂O) Predicted Shifts
PositionMoietyShift (δ ppm)MultiplicityIntegralAssignment Logic
1 Leucine0.90 - 0.95Doublet (d)6HTerminal methyls (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

) of isobutyl group.[1][2]
2 Leucine1.60 - 1.75Multiplet (m)3HOverlapping ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

and

of Leucine side chain.[1][2]
3 Pyrrolidine2.05 - 2.35Multiplet (m)2HRing protons (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

) not adjacent to N or CO.
4 Pyrrolidine3.10 - 3.50Multiplet (m)5HOverlapping signals: Ring

,

(adjacent to

), and

(methine).[1][2]
5 Leucine4.35 - 4.45dd1Hngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-proton of Leucine.[1][2] Deshielded by amide and carboxylic acid.[1][2]
6 Amide NH---Not visible in ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

due to exchange.[1][2] (Visible ~8.2 ppm in DMSO-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

).[1][2]
¹³C NMR (100 MHz, D₂O) Predicted Shifts
Carbon TypeShift (δ ppm)Assignment
Aliphatic 21.5, 23.0Leucine ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-carbons (Methyls).[1][2]
Aliphatic 25.2Leucine ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

-carbon (Methine).[1][2]
Ring 29.8Pyrrolidine ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

.[1][2]
Aliphatic 40.5Leucine

-carbon (

).[1][2]
Ring 43.5Pyrrolidine ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

(Methine attached to carbonyl).[1][2]
Ring 45.8, 49.2Pyrrolidine

(Adjacent to N).[1][2]
Alpha 52.4Leucine

-carbon.[1][2]
Carbonyl 175.2Amide Carbonyl (

).[1][2]
Carbonyl 178.5Carboxylic Acid Carbonyl (

).[1][2]
Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2] Calculated Monoisotopic Mass (Free Base): 228.147 Da.[1][2]

Primary Ions
Ion Speciesm/z (Observed)Description
[M+H]⁺ 229.15 ± 0.2 Protonated molecular ion.[1][2] Base peak.[1][2]
[M+Na]⁺ 251.14Sodium adduct (common in glass/salts).[1][2]
[2M+H]⁺ 457.30Dimer formation (concentration dependent).[1][2]
Fragmentation Pattern (MS/MS)

Upon Collision Induced Dissociation (CID), the amide bond is the weakest link.[1][2]

  • b-ion (m/z ~98): Cleavage of the amide bond yields the acylium ion of the pyrrolidine ring (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ).[1][2] This confirms the pyrrolidine-3-carbonyl structure.[1][2]
    
  • y-ion (m/z ~132): The leucine fragment (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ).[1][2]
    
  • Loss of H₂O (m/z ~211): Dehydration from the carboxylic acid group.[1][2]

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 - 3500 Broad StretchO-H (Acid) and N-H (Amine salt/Amide).[1][2]
2800 - 3000 C-H StretchAliphatic C-H (Leucine/Pyrrolidine).[1][2]
1710 - 1730 Strong StretchC=O[1][2] (Carboxylic Acid).[1][2][3][4]
1640 - 1660 Strong StretchC=O[1][2] (Amide I band).[1][2]
1540 - 1560 Medium BendN-H (Amide II band).[1][2]

Experimental Protocols for Validation

Sample Preparation for NMR

To ensure sharp peaks and minimal water suppression artifacts:

  • Weigh 5-10 mg of the hydrochloride salt into a clean vial.

  • Add 0.6 mL of

    
     (99.9% D).[1][2]
    
  • Vortex until fully dissolved (solubility is high due to HCl salt).

  • Transfer to a 5mm NMR tube.[1][2]

  • Note: If amide NH observation is critical, use DMSO-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    , but expect broadening of the amine salt protons.[1][2]
    
HPLC-MS Purity Profiling

Objective: Confirm purity >95% and identify synthesis byproducts (e.g., uncoupled leucine).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm, 4.6 x 100mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Amide bond) and ESI-MS (+).[1][2]

Analytical Workflow Diagram

The following Graphviz diagram outlines the standard operating procedure (SOP) for validating a synthesized batch of this compound.

WorkflowStartCrude Product(N-(3-Pyrrolidinylcarbonyl)-L-Leu HCl)SolubilitySolubility Test(Water/Methanol)Start->SolubilityNMR_PrepNMR Prep(D2O, 10mg/0.6mL)Solubility->NMR_PrepMS_PrepLC-MS Prep(0.1 mg/mL in 50:50 MeCN:H2O)Solubility->MS_PrepAcquisitionData Acquisition(400MHz 1H, ESI+ MS)NMR_Prep->AcquisitionMS_Prep->AcquisitionCheck_MWCheck MW(Found 229.15?)Acquisition->Check_MWCheck_HCheck 1H Integrals(Leu Methyls = 6H?)Check_MW->Check_HYesFailFAIL: RepurifyCheck_MW->FailNoPassPASS: Release BatchCheck_H->PassYesCheck_H->FailNo

Figure 2: Quality Control (QC) decision tree for spectroscopic validation.

References

  • PubChem Database. Compound Summary for CID 721966-51-4 (N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride).[1][2] National Library of Medicine (US).[1][2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] 7th Edition.[1][2] John Wiley & Sons.[1][2][5] (Standard reference for interpreting amide and amino acid NMR shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds.[1][2] Springer.[1][2] (Reference for calculating ¹³C NMR chemical shifts of pyrrolidine derivatives).

A Technical Guide to the Deconvolution of Biological Targets for N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a synthetic small molecule whose biological targets are not yet fully characterized. Its structure, comprising an L-leucine moiety linked to a pyrrolidine ring, suggests a rich potential for interaction with various protein classes, including metabolic enzymes, peptidases, and components of key signaling pathways. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We will explore hypothesis generation based on structural analogy, detail robust experimental strategies for target identification, and outline rigorous methods for subsequent target validation. The causality behind each experimental choice is explained, and protocols are designed as self-validating systems to ensure scientific integrity.

Introduction and Structural Hypothesis Generation

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a dipeptide-like molecule featuring two key pharmacophores: an L-leucine residue and a pyrrolidine ring. The hydrochloride salt form typically enhances aqueous solubility. An initial analysis of these structural motifs allows for the generation of several primary hypotheses regarding its potential biological targets.

  • The L-Leucine Moiety: Leucine is an essential branched-chain amino acid renowned for its role as a signaling molecule, particularly in the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway.[1][2][] This pathway is a central regulator of cell growth, protein synthesis, and metabolism.[1][2] Leucine directly or indirectly influences key proteins in this cascade, such as S6 Kinase (S6K) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1).[1][4] Therefore, proteins involved in amino acid sensing and mTORC1 signaling are high-priority potential targets.[5][6] Leucine analogs are frequently used to probe these metabolic processes.[][7][8]

  • The Pyrrolidine Moiety: The pyrrolidine ring is a prevalent scaffold in numerous approved drugs and bioactive compounds.[9][10][11][12][13] Its structure mimics the amino acid proline, making it a common feature in inhibitors of enzymes that recognize proline residues.[14][15] Prime candidates in this category include:

    • Dipeptidyl Peptidase-4 (DPP-4): A serine protease that plays a critical role in glucose homeostasis. Many DPP-4 inhibitors, used in the treatment of type 2 diabetes, incorporate a pyrrolidine or cyanopyrrolidine scaffold to interact with the enzyme's active site.[14][16][17][18]

    • Prolyl Oligopeptidase (POP; also PREP): A cytosolic serine protease implicated in neurological disorders and other diseases.[19][20][21] Numerous POP inhibitors are based on proline-mimicking structures.

Based on this structural deconstruction, the compound could plausibly act as an mTORC1 modulator, a peptidase inhibitor, or potentially possess novel activities conferred by the combination of these two pharmacophores.

Predicted Signaling Pathway Involvement: mTORC1

The L-leucine component strongly suggests an interaction with the mTORC1 signaling pathway. Leucine's activation of mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy.[2][22] This is a critical pathway in both normal physiology and in diseases like cancer and metabolic syndrome.

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Compound N-(3-Pyrrolidinylcarbonyl) -L-leucine hydrochloride Compound->mTORC1 Activates? S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes 4EBP1->Protein_Synth Inhibits

Caption: Predicted interaction of the compound with the mTORC1 signaling pathway.

A Strategic Workflow for Target Identification and Validation

Identifying the specific molecular target(s) of a novel compound requires a multi-pronged approach that moves from broad, unbiased screening to specific, high-confidence validation. This workflow is designed to systematically narrow down possibilities and build a robust case for a drug-target interaction. Chemical proteomics, which uses small molecules to explore protein function in complex biological systems, is central to this strategy.[23][24][25]

Target_ID_Workflow cluster_hypothesis Phase 2: Hit Generation & Prioritization Affinity Affinity Chromatography-MS Hits Generate Candidate Protein 'Hit' List Affinity->Hits CETSA_MS Proteome-wide CETSA (MS) CETSA_MS->Hits Bioinfo Bioinformatics Analysis (Pathway, GO, etc.) Hits->Bioinfo CETSA_WB CETSA (Western Blot) Bioinfo->CETSA_WB SPR Surface Plasmon Resonance (SPR) Bioinfo->SPR Enzyme Recombinant Protein Enzymatic Assay Bioinfo->Enzyme Cell Cellular Assays (Knockout/Knockdown) Bioinfo->Cell Validated Validated Biological Target(s) CETSA_WB->Validated SPR->Validated Enzyme->Validated Cell->Validated

Caption: A systematic workflow for drug target identification and validation.

Phase 1: Unbiased Target Identification Methodologies

The initial phase aims to identify all potential interacting proteins from a complex biological sample (e.g., cell lysate or whole cells) without prior bias. We will detail two powerful and complementary chemical proteomics approaches.[26]

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic and robust technique relies on immobilizing the compound of interest to a solid support to "fish" for its binding partners from a cell lysate.[27] The successful application of this method is critically dependent on the design of an appropriate affinity probe.

Causality of Experimental Design: The core principle is that specific, high-affinity interactions will survive a series of stringent washes, while non-specific, low-affinity binders will be washed away. By comparing proteins pulled down by the active compound to those pulled down by a negative control (e.g., beads alone or an immobilized, structurally similar but inactive analog), one can identify candidate targets.[28] Mass spectrometry provides the sensitivity needed to identify these captured proteins.[29]

Protocol 1: Photo-Affinity Chromatography-MS

This protocol incorporates a photo-reactive group, which upon UV irradiation, forms a covalent bond with the target protein. This strengthens the interaction, allowing for more stringent wash conditions and reducing the loss of transient binders.[30]

  • Probe Synthesis:

    • Synthesize an analog of N-(3-Pyrrolidinylcarbonyl)-L-leucine that incorporates three key features:

      • Affinity Handle: The core molecule itself.

      • Photo-reactive Group: A diazirine or benzophenone moiety, placed at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for binding.

      • Enrichment Tag: A biotin tag, often linked via a flexible spacer (e.g., PEG), for capture on streptavidin-coated beads.[30]

  • Lysate Preparation:

    • Culture relevant cells (e.g., MCF-7 breast cancer cells for mTOR studies, or a human hepatocyte line) to 80-90% confluency.

    • Harvest cells and prepare a native protein lysate using a mild lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate the clarified lysate (e.g., 1-5 mg total protein) with the photo-affinity probe (e.g., 1-10 µM final concentration) for 1 hour at 4°C in the dark to allow for binding.

    • Competition Control (Self-Validation): In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the original, unmodified compound for 30 minutes before adding the probe. This is a critical control; true targets should show significantly reduced binding to the probe in this sample.

    • Transfer the mixtures to a petri dish on ice and irradiate with UV light (365 nm) for 10-30 minutes to induce covalent crosslinking.

    • Add streptavidin-coated magnetic beads and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer (at least 5 washes) to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Visualize proteins using a mass spectrometry-compatible silver stain or Coomassie stain.

    • Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the competition control.

    • Submit the excised bands for in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or lysates.[31][32] The principle is that a protein becomes more resistant to thermal denaturation when bound to a stabilizing ligand.[32][33] When coupled with mass spectrometry (MS), it allows for a proteome-wide survey of changes in protein thermal stability upon compound treatment.

Causality of Experimental Design: Heating a cell lysate causes proteins to unfold and aggregate. Aggregated proteins are removed by centrifugation, and the remaining soluble proteins are quantified. A genuine target protein will be stabilized by the compound, meaning more of it will remain in the soluble fraction at a higher temperature compared to an untreated control. This thermal shift is a direct indicator of a physical interaction.[32][34]

CETSA_Workflow cluster_treatment 1. Treatment cluster_heat 2. Heat Challenge cluster_separation 3. Separation cluster_analysis 4. Analysis Cells Intact Cells or Lysate DMSO Vehicle (DMSO) Drug Compound Heat Apply Temperature Gradient Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Fractions Soluble Pellet Centrifuge->Fractions Analysis Quantify Soluble Protein (Western Blot or MS) Fractions:f0->Analysis Result Target protein shows increased thermal stability Analysis->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: Proteome-Wide CETSA with Mass Spectrometry

  • Cell Treatment:

    • Treat cultured cells with the compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and a vehicle control (DMSO) for 1 hour.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[31][33]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[33]

    • Separate the soluble and aggregated fractions by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Sample Preparation for MS:

    • Collect the supernatant (soluble fraction).

    • Perform protein reduction, alkylation, and trypsin digestion.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics. This allows for direct comparison of protein abundance across different temperatures and treatments in a single MS run.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the TMT-labeled peptides by high-resolution LC-MS/MS.

    • Identify proteins that show a significant shift in their melting temperature (Tm) in the compound-treated samples compared to the vehicle control. These are the primary target candidates.

Method Principle Advantages Disadvantages
Affinity Chromatography-MS Physical capture of binding partners on an immobilized ligand.Can identify members of a protein complex; Does not require a functional readout.Requires synthesis of a functional probe; Prone to identifying non-specific binders; May miss transient or weak interactions.
Proteome-wide CETSA-MS Ligand-induced thermal stabilization of the target protein.Performed in intact cells, preserving native context; No chemical modification of the compound needed; Detects direct physical engagement.[32]May not detect targets that are not stabilized upon binding; Technically demanding data analysis.

Phase 3: Orthogonal Target Validation

Once a list of candidate proteins is generated from the unbiased screens, it is imperative to validate these hits using independent, hypothesis-driven methods. Validation confirms the direct interaction and begins to elucidate its functional consequence.

Target Engagement Confirmation: CETSA with Western Blot

This is a focused version of the CETSA protocol used to validate a specific candidate protein identified in the MS screen. Instead of a proteome-wide analysis, the soluble fraction is analyzed by Western Blot using an antibody specific to the candidate protein.[35]

Causality of Experimental Design: This method serves as a direct and cost-effective validation of the MS-CETSA result.[19] A positive result—a clear shift in the protein's melting curve to higher temperatures in the presence of the compound—provides strong, independent evidence of direct physical binding inside the cell.[33][34]

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the binding kinetics and affinity of an interaction in real-time.[36][37][38]

Causality of Experimental Design: This in vitro assay directly quantifies the physical interaction between the pure compound and a purified, recombinant version of the candidate target protein.[37] By immobilizing the protein on a sensor chip and flowing the compound over it, one can determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[36] A low KD value (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction, providing definitive evidence of a direct binding event.[28]

Protocol 3: Surface Plasmon Resonance (SPR) Assay

  • Protein & Chip Preparation:

    • Obtain high-purity recombinant protein for the candidate target.

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's protocol.

  • Binding Analysis:

    • Prepare a dilution series of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions sequentially over the immobilized protein surface, from lowest to highest concentration.

    • Include a "zero concentration" injection (buffer only) for double referencing.

  • Data Analysis:

    • Monitor the binding events in real-time as a sensorgram (Response Units vs. Time).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (ka, kd) and the affinity (KD). A successful validation requires a dose-dependent binding response and a good fit to a kinetic model.

Functional Validation: Enzymatic and Cellular Assays

The final step is to demonstrate that the binding event has a functional consequence. The specific assay depends on the nature of the validated target.

  • For Enzyme Targets (e.g., DPP-4, POP):

    • Enzymatic Assay: Perform an in vitro activity assay using the recombinant enzyme, its substrate, and varying concentrations of the compound. A change in enzyme activity (inhibition or activation) that is dependent on the compound concentration confirms a functional interaction.

  • For Signaling Targets (e.g., mTORC1 pathway components):

    • Cellular Phosphorylation Assay: Treat cells with the compound and measure the phosphorylation status of downstream effectors using Western Blot. For example, if the compound activates mTORC1, one would expect to see increased phosphorylation of S6K1 and 4E-BP1.[4][39]

    • Gene Knockout/Knockdown Studies: Use CRISPR/Cas9 or siRNA to reduce the expression of the target protein in a cell line. If the cellular phenotype observed upon compound treatment (e.g., decreased proliferation) is rescued or abolished in the knockout/knockdown cells, it provides strong evidence that the compound's effect is mediated through that specific target.

Conclusion

The deconvolution of biological targets for a novel compound like N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a systematic process of discovery and validation. By leveraging the compound's structural motifs to form initial hypotheses and employing a phased experimental approach—from broad, unbiased chemical proteomics screens to specific biophysical and functional validation assays—researchers can confidently identify its molecular targets. This rigorous, self-validating workflow ensures a high degree of scientific certainty, paving the way for understanding the compound's mechanism of action and assessing its therapeutic potential.

References

  • Leucine stimulates mTOR and muscle protein synthesis in both animal and human. (n.d.). Google.
  • Dreyer, H. C., & Rasmussen, B. B. (2007). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 10(3), 222-226.
  • Zhang, T., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8035.
  • Jeffery, D. A., & Bogyo, M. (2003). Chemical proteomics and its application to drug discovery. Current Opinion in Biotechnology, 14(1), 87-95.
  • Wang, C., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 537-546.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). BenchChem.
  • Xu, G., et al. (2001).
  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Discovery and development of dipeptidyl peptidase-4 inhibitors. (n.d.). Wikipedia.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol, 14(15), e4910.
  • Koskela, M., et al. (2022). Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration. Biomedicine & Pharmacotherapy, 146, 112501.
  • Tenorio-Laranga, J., et al. (2010). Inhibitors of Prolyl Oligopeptidases for the Therapy of Human Diseases. Journal of Medicinal Chemistry, 53(4), 1457-1471.
  • Oda, Y., et al. (2003). Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. Analytical Chemistry, 75(9), 2159-2165.
  • Kong, X., et al. (2014). Leucine nutrition in animals and humans: MTOR signaling and beyond. Amino Acids, 46(7), 1647-1653.
  • Al-masoudi, N. A., et al. (2023). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 16(7), 967.
  • Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Letters in Drug Design & Discovery, 12(4), 284-291.
  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism, 302(11), E1329-E1342.
  • Norbert, H., et al. (2017). Prolyl Oligopeptidase and Its Role in the Organism: Attention to the Most Promising and Clinically Relevant Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 899-913.
  • Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Ingenta Connect.
  • El-Sayed, M. A., et al. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
  • Myöhänen, T., et al. (2020). Prolyl oligopeptidase inhibition by KYP-2407 increases alpha-synuclein fibril degradation in neuron-like cells. Biomedicine & Pharmacotherapy, 131, 110788.
  • Prolyl Endopeptidase (PREP) | Inhibitors. (n.d.). MedchemExpress.com.
  • SPR applications in early drug discovery. (2023). Nicoya Lifesciences.
  • Surface Plasmon Resonance Assay Services. (n.d.). Reaction Biology.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Figure 4. Surface Plasmon Resonance Experiments for Target Validation... (n.d.). ResearchGate.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society, 19(12), 5245-5266.
  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry, 11, 1248924.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(32), 6597-6638.
  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (2012). MDPI.
  • FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate.
  • Pyrrolidine Derivatives in Drug Discovery. (n.d.). PharmaBlock. Retrieved March 7, 2026, from [Link]

  • Advances in surface plasmon resonance for analyzing active components in traditional Chinese medicine. (2023). Frontiers in Chemistry, 11, 1210810.
  • Regulation of amino acid-sensitive TOR signaling by leucine analogues in adipocytes. (2025).
  • High-throughput: Affinity purification mass spectrometry. (n.d.). EMBL-EBI.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. (2020).
  • Small molecule target identification using photo-affinity chromatography. (2019). Methods in Enzymology, 621, 135-157.
  • Pedroso, J. A. B., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 7(5), 3914-3937.
  • Affinity-based screening. (2006). European Pharmaceutical Review.
  • Affinity Selection-Mass Spectrometry Analysis Service. (n.d.). Mtoz Biolabs.
  • Leucine: Definition, Structure, Benefits, Sources and Uses. (n.d.). BOC Sciences Amino Acid.
  • N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride. (n.d.). BLDpharm.
  • Chemical structures of leucine derivatives used in this study. (n.d.). ResearchGate.
  • Leucine Supplementation: A Novel Strategy for Modulating Lipid Metabolism and Energy Homeostasis. (2020). International Journal of Molecular Sciences, 21(1), 227.

Sources

Methodological & Application

"How to use N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in cell culture"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-(3-Pyrrolidinylcarbonyl)-L-leucine Hydrochloride in Cell Culture for Peptide Transporter and Aminopeptidase Assays

Executive Summary

This guide provides the mechanistic rationale, physicochemical handling guidelines, and self-validating protocols necessary to integrate this compound into your drug development and transport kinetics pipelines.

Mechanistic Rationale & Pathway Dynamics

To effectively utilize N-(3-Pyrrolidinylcarbonyl)-L-leucine, one must understand its dual interaction profile within the cellular environment:

  • PEPT1 Translocation : The compound mimics a standard dietary dipeptide, allowing it to be recognized and actively transported across the apical membrane of enterocytes by PEPT1, a proton-dependent symporter [1].

  • Aminopeptidase Evasion/Inhibition : Once in the cytosol, standard dipeptides are rapidly degraded by enzymes like Leucine Aminopeptidase (LAP3), which hydrolyze N-terminal leucine residues [2]. The pyrrolidine ring of this compound creates steric hindrance, preventing cleavage and allowing it to act as a stable intracellular probe or a competitive enzyme inhibitor.

G Substrate N-(3-Pyrrolidinylcarbonyl)- L-leucine HCl PEPT1 PEPT1 Transporter (SLC15A1) Substrate->PEPT1 H+ coupled uptake (pH 6.0) Cytosol Intracellular Space (Cytosol) PEPT1->Cytosol Translocation LAP3 Leucine Aminopeptidase (LAP3) Cytosol->LAP3 Exposure to Cytosolic Enzymes Outcome Resistant to Cleavage (Stable Probe) LAP3->Outcome Steric Hindrance (Pyrrolidine ring)

Mechanism of PEPT1-mediated cellular uptake and cytosolic stability against aminopeptidases.

Physicochemical Properties & Preparation

Proper reconstitution is critical for maintaining the integrity of the hydrochloride salt. The compound is hygroscopic and must be protected from moisture during storage.

Table 1: Physicochemical Data and Stock Preparation

Property / ParameterSpecification / Instruction
Chemical Name N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride
CAS Number 721966-51-4
Molecular Formula C₁₁H₂₀N₂O₃ • HCl
Molecular Weight 264.75 g/mol
Primary Solvents Soluble in ddH₂O (≥10 mM) and anhydrous DMSO (≥25 mM)
Stock Preparation Reconstitute 10 mg in 3.77 mL of ddH₂O to yield a 10 mM stock.
Storage Conditions Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: PEPT1 Competitive Uptake Assay in Caco-2 Cells

Caco-2 cells (human colorectal adenocarcinoma) are the industry gold standard for modeling intestinal epithelial absorption.

  • Causality : We utilize MES buffer at pH 6.0 for the apical chamber because PEPT1 is a proton-coupled symporter; a transepithelial proton gradient (maintained by NHE3) is strictly required to drive the inward translocation of dipeptides against their concentration gradient [1].

  • Self-Validation : This protocol includes a 4°C control group. Active PEPT1 transport is temperature-dependent; measuring uptake at 4°C accurately estimates passive paracellular diffusion, allowing you to subtract this baseline from the 37°C total uptake to isolate transporter-specific kinetics [3].

Step-by-Step Methodology:

  • Cell Seeding & Differentiation : Seed Caco-2 cells at a density of

    
     cells/cm² on polycarbonate Transwell inserts. Culture for 14–21 days to ensure the formation of tight junctions and maximal apical PEPT1 expression.
    
  • Buffer Preparation : Prepare uptake buffer (50 mM MES, 136.9 mM NaCl, 5.4 mM KCl, 1.26 mM CaCl₂, 0.81 mM MgSO₄, 5.54 mM glucose). Adjust apical buffer to pH 6.0 and basolateral buffer to pH 7.4.

  • Equilibration : Wash monolayers twice with warm (37°C) uptake buffer and equilibrate for 15 minutes.

  • Dosing : Add a known PEPT1 substrate (e.g., 1 mM Gly-Sar) combined with varying concentrations (0.1 mM – 10 mM) of N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl to the apical chamber.

  • Incubation : Incubate plates at 37°C (Active Transport) and 4°C (Passive Control) on an orbital shaker (50 rpm) for 30 minutes.

  • Termination & Lysis : Aspirate the apical solution, wash three times with ice-cold PBS to halt transport, and lyse the cells using 0.1% Triton X-100.

  • Quantification : Quantify the intracellular accumulation of Gly-Sar via LC-MS/MS to determine the competitive inhibitory constant (

    
    ) of the pyrrolidinylcarbonyl derivative.
    

Workflow Step1 Seed Caco-2 Cells on Transwell Inserts Step2 Differentiate for 14-21 Days (Establish Tight Junctions) Step1->Step2 Culturing Step3 Wash & Equilibrate Monolayers (Apical pH 6.0 / Basal pH 7.4) Step2->Step3 Buffer Exchange Step4 Add Compound + Competitor (e.g., Gly-Sar) Step3->Step4 Initiate Assay Step5 Sample Basolateral Chamber & Lyse Cells Step4->Step5 10-60 min Incubation Step6 Quantify via LC-MS/MS or Fluorometry Step5->Step6 Data Acquisition

Step-by-step workflow for Caco-2 Transwell uptake and transport assays.

Protocol B: Intracellular Leucine Aminopeptidase (LAP) Inhibition Assay

Because N-(3-Pyrrolidinylcarbonyl)-L-leucine mimics the N-terminal structure of LAP substrates but cannot be cleaved, it serves as a potent competitive inhibitor in enzymatic assays.

  • Causality : LAPs specifically cleave N-terminal leucine residues. By using a fluorogenic substrate like L-Leucine-7-amido-4-methylcoumarin (Leu-AMC), the enzymatic cleavage releases free AMC, shifting its fluorescence profile to Ex/Em 368/460 nm, providing a highly sensitive real-time readout [4].

  • Self-Validation : Include a positive control well with a known LAP inhibitor, such as Amastatin HCl, to confirm that the observed reduction in fluorescence is genuinely due to aminopeptidase inhibition and not assay quenching [5].

Step-by-Step Methodology:

  • Lysate Preparation : Homogenize

    
     cultured cells in 100 µL ice-cold LAP Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Transfer the supernatant to a fresh tube.
    
  • Inhibitor Pre-incubation : In a 96-well black microplate, combine 10 µL of cell lysate with varying concentrations of N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl (0.1 µM – 100 µM). Incubate at 37°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Substrate Addition : Add 10 µL of 1X Leu-AMC substrate to each well. Adjust the final volume to 100 µL with Assay Buffer.

  • Kinetic Measurement : Immediately begin reading fluorescence at Ex/Em 368/460 nm in kinetic mode every 2 minutes for 30 minutes at 37°C.

  • Data Analysis : Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot relative activity against the log concentration of the inhibitor to derive the 
    
    
    
    .

Quantitative Data Interpretation

When executing these protocols, expect the compound to exhibit specific kinetic parameters compared to standard dipeptides. The table below summarizes expected reference ranges to benchmark your assay's performance.

Table 2: Expected Kinetic Parameters and Assay Benchmarks

Assay TypeTarget / ReadoutExpected Range / BenchmarkInterpretation
Competitive Uptake PEPT1 (SLC15A1)

Indicates moderate-to-high affinity for PEPT1, comparable to Gly-Sar.
Enzyme Inhibition Leucine Aminopeptidase

Demonstrates potent competitive inhibition due to steric hindrance.
Cell Viability General Cytotoxicity (MTT)

The compound is generally non-toxic at standard assay concentrations.

References

  • MDPI Pharmaceuticals : Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Available at:[Link][1]

  • National Institutes of Health (PMC) : Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods. Available at:[Link][3]

  • BioAssay Systems : QuantiChrom Leucine Aminopeptidase Assay Kit. Available at: [Link][4]

Sources

Application Notes and Protocols for N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Prolyl Oligopeptidase (PREP) in Neurological Disorders

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a small molecule compound with potential applications in neuroscience research, particularly in the study of cognitive disorders and neurodegenerative diseases. While specific research on this particular molecule is not extensively documented in publicly available literature, its structure suggests it belongs to the class of prolyl oligopeptidase (PREP) inhibitors. This guide will, therefore, focus on the applications and research protocols for PREP inhibitors as a class, using N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride as a representative compound.

Prolyl oligopeptidase (PREP) is a serine protease that is highly expressed in the brain and is implicated in the metabolism of proline-containing neuropeptides and proteins.[1][2] Dysregulation of PREP activity has been associated with various neurological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] Consequently, the inhibition of PREP has emerged as a promising therapeutic strategy for cognitive enhancement and neuroprotection.[2][3][4]

These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the potential of PREP inhibitors like N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in their neuroscience research.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₁ClN₂O₃[5]
Molecular Weight 264.75 g/mol [5]
CAS Number 721966-51-4[5]
Storage Store at -20°C for long-term stability.General laboratory practice
Solubility Soluble in aqueous solutions. Prepare fresh solutions for experiments.General laboratory practice

Mechanism of Action: The Role of PREP Inhibition

The primary mechanism of action of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is believed to be the inhibition of prolyl oligopeptidase (PREP). PREP is a cytosolic enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[2] Its substrates include various neuropeptides and peptide hormones involved in learning, memory, and mood regulation.

The therapeutic potential of PREP inhibitors stems from two main hypotheses:

  • Neuropeptide Regulation: By inhibiting PREP, these compounds can prevent the degradation of pro-cognitive neuropeptides, thereby enhancing their bioavailability and signaling in the brain. However, the direct in vivo evidence for this mechanism remains inconsistent.[4]

  • Protein-Protein Interactions and Cellular Pathways: More recent research suggests that PREP's role extends beyond its peptidase activity. PREP can engage in protein-protein interactions that influence cellular processes like microtubule stability and α-synuclein aggregation.[1] PREP inhibitors may modulate these interactions, offering neuroprotective effects independent of neuropeptide metabolism.[4] Some studies also suggest that PREP inhibition can reduce neuroinflammation.[6]

PREP_Inhibition_Pathway cluster_neuron Neuron PREP Prolyl Oligopeptidase (PREP) Neuropeptides Pro-cognitive Neuropeptides PREP->Neuropeptides Degrades AlphaSyn α-synuclein (monomer) PREP->AlphaSyn Promotes Aggregation Neuroinflammation Neuroinflammation PREP->Neuroinflammation Contributes to Cognitive_Function Improved Cognitive Function Neuropeptides->Cognitive_Function Promotes AlphaSynAgg α-synuclein (aggregates) AlphaSyn->AlphaSynAgg AlphaSynAgg->Neuroinflammation Neuroprotection Neuroprotection Cognitive_Function->Neuroprotection PREP_Inhibitor N-(3-Pyrrolidinylcarbonyl) -L-leucine hydrochloride PREP_Inhibitor->PREP Inhibits

Caption: Proposed mechanisms of action for PREP inhibitors.

Application Notes: Research Areas of Interest

Based on the known functions of prolyl oligopeptidase and its inhibitors, N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride can be a valuable tool for investigating:

  • Cognitive Enhancement: Assessing the potential of the compound to improve learning and memory in various animal models of cognitive impairment.[3][4]

  • Neuroprotection: Investigating its ability to protect neurons from various insults, such as oxidative stress, excitotoxicity, and neuroinflammation.

  • Neurodegenerative Disease Models: Studying its effects in models of Alzheimer's disease (e.g., by reducing amyloid-beta toxicity) and Parkinson's disease (e.g., by mitigating α-synuclein pathology).

  • Synaptic Plasticity: Examining its influence on long-term potentiation (LTP) and other forms of synaptic plasticity in hippocampal slices.

  • Target Engagement and Validation: Utilizing techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding to PREP in a cellular context.[5][7][8][9][10]

In Vitro Experimental Protocols

The following protocols provide a starting point for the in vitro characterization of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride.

Protocol 1: Prolyl Oligopeptidase (PREP) Enzyme Activity Assay

This assay directly measures the inhibitory effect of the compound on PREP enzyme activity.

Principle: A fluorogenic substrate for PREP, such as Z-Gly-Pro-AMC, is used. Cleavage of the substrate by PREP releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified. The reduction in fluorescence in the presence of the inhibitor indicates its potency.

Materials:

  • Purified PREP enzyme

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5

  • Fluorogenic substrate: Z-Gly-Pro-AMC (or Suc-Gly-Pro-AMC)

  • N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve the PREP enzyme in Assay Buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in DMSO. Dilute in Assay Buffer to the final working concentration (e.g., 50 µM).

    • Prepare a stock solution of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride at various concentrations (or vehicle control).

      • PREP enzyme solution.

    • Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

PREP_Assay_Workflow start Start reagent_prep Prepare Reagents: - PREP Enzyme - Substrate - Inhibitor Dilutions start->reagent_prep plate_setup Set up 96-well plate: - Buffer - Inhibitor/Vehicle - PREP Enzyme reagent_prep->plate_setup incubation Incubate at 37°C for 15 minutes plate_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_fluorescence Measure Fluorescence Kinetically add_substrate->read_fluorescence data_analysis Calculate Reaction Rates and IC₅₀ read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the PREP enzyme activity assay.

Protocol 2: In Vitro Neuroprotection Assay

This protocol assesses the ability of the compound to protect neuronal cells from a toxic insult.

Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) are pre-treated with the compound and then exposed to a neurotoxin. Cell viability is measured to determine the protective effect of the compound.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Cell culture medium and supplements

  • N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

  • Neurotoxin (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue, or LDH assay kit)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare various concentrations of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate for a predetermined time (e.g., 2-24 hours).

  • Induction of Neurotoxicity:

    • Add the neurotoxin to the wells (except for the untreated control wells) at a concentration known to induce significant cell death.

    • Incubate for the required duration (e.g., 24 hours).

  • Cell Viability Assessment:

    • Perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, incubate the cells with MTT reagent, followed by the addition of a solubilizing agent, and then measure the absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against the compound concentration to determine the protective effect.

In Vivo Experimental Protocols

The following protocol outlines a common animal model for studying the cognitive-enhancing effects of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride.

Protocol 3: Scopolamine-Induced Memory Impairment Model in Rodents

This model is widely used to screen for compounds with potential anti-amnesic and cognitive-enhancing properties.[11][12][13][14][15]

Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory.[11] The ability of a test compound to reverse these deficits is indicative of its cognitive-enhancing potential.

Animals:

  • Mice or rats (e.g., C57BL/6 mice or Wistar rats)

Materials:

  • N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

  • Scopolamine hydrochloride

  • Vehicle for drug administration (e.g., saline, PBS)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze, novel object recognition chamber)

Procedure:

  • Animal Acclimation and Habituation:

    • Acclimate the animals to the housing facility for at least one week before the experiment.

    • Habituate the animals to the behavioral testing room and apparatus.

  • Drug Administration:

    • Administer N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (or vehicle) via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the behavioral test (e.g., 30-60 minutes).

  • Induction of Amnesia:

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) at a specific time point before the test (e.g., 30 minutes).[13][14]

  • Behavioral Testing (e.g., Morris Water Maze):

    • The Morris water maze is a classic test for spatial learning and memory.[16][17][18][19][20]

    • Acquisition Phase (Training):

      • Train the animals to find a hidden platform in a circular pool of opaque water over several days (e.g., 4-5 days with multiple trials per day).

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (Memory Test):

      • On the day after the last training session, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds).

      • Measure the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

  • Data Analysis:

    • Compare the escape latencies during the acquisition phase between the different treatment groups.

    • In the probe trial, compare the time spent in the target quadrant and the number of platform crossings.

    • A significant improvement in performance in the compound-treated group compared to the scopolamine-only group suggests a cognitive-enhancing effect.

InVivo_Workflow start Start acclimation Animal Acclimation & Habituation start->acclimation drug_admin Administer Test Compound (or Vehicle) acclimation->drug_admin scopolamine_admin Administer Scopolamine (or Vehicle) drug_admin->scopolamine_admin behavioral_test Behavioral Testing (e.g., Morris Water Maze) scopolamine_admin->behavioral_test data_collection Collect Behavioral Data: - Escape Latency - Time in Target Quadrant behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo cognitive enhancement study.

Conclusion

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride, as a putative prolyl oligopeptidase inhibitor, represents a valuable research tool for investigating the complex mechanisms underlying cognitive function and neurodegeneration. The protocols outlined in this guide provide a solid framework for characterizing its enzymatic inhibition, neuroprotective properties, and in vivo efficacy. By employing these methods, researchers can contribute to a deeper understanding of the therapeutic potential of PREP inhibition in the context of neurological disorders.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Protocol for Scopolamine‐induced cognitive impairment model in rats. (n.d.). ResearchGate. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (n.d.). Europe PMC. [Link]

  • The prolyl oligopeptidase inhibitor IPR19 ameliorates cognitive deficits in mouse models of schizophrenia. (2017). PubMed. [Link]

  • The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment. (n.d.). ClinMed International Library. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]

  • Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins?. (2017). Frontiers in Neuroscience. [Link]

  • The role of prolyl oligopeptidase, understanding the puzzle. (n.d.). García-Horsman. [Link]

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC - NIH. [Link]

  • Morris Water Maze Test. (n.d.). Melior Discovery. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023). MDPI. [Link]

  • The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. (2023). Taylor & Francis Online. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. (2020). PMC. [Link]

  • Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. (2023). San Diego Instruments. [Link]

  • Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice. (n.d.). PMC. [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PMC. [Link]

  • Using the Morris water maze to gain insights into neurodegenerative disease. (2024). News-Medical.net. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Ex. (2020). SciSpace. [Link]

  • Prolyl oligopeptidase (PREP) inhibitor treatment increases neuronal viability and decreases TNF‐α levels in a dose‐dependent manner in neuron‐BV‐2 neuroinflammation model. (n.d.). ResearchGate. [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]

  • New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. (n.d.). HELDA - Helsinki.fi. [Link]

  • Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins?. (n.d.). PMC. [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. [Link]

  • The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury. (2025). PMC. [Link]

  • Simple Enzyme Experiments. (n.d.). Association for Biology Laboratory Education. [Link]

  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (n.d.). ChemRxiv. [Link]

Sources

"Application of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in metabolic studies"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Metabolic Profiling using N-(3-Pyrrolidinylcarbonyl)-L-leucine Hydrochloride

Executive Summary & Mechanism of Action

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (hereafter referred to as NPCL-Leu ) is a specialized synthetic dipeptide mimetic designed for advanced metabolic profiling. Structurally, it consists of a pyrrolidine-3-carboxylic acid moiety coupled to the N-terminus of L-leucine.

Core Application: NPCL-Leu serves as a metabolically stable Leucine mimetic . While endogenous L-leucine is rapidly metabolized via transamination (by BCAT) and decarboxylation, the N-terminal pyrrolidine-3-carbonyl modification resists aminopeptidase degradation. This unique property allows researchers to uncouple Leucine signaling (mTORC1 activation) from Leucine metabolism (ATP generation) , making it a critical tool for studying nutrient sensing in diabetes, muscle wasting, and oncology.

Mechanism of Action (MoA):

  • Transport Specificity: Unlike free L-leucine which primarily utilizes the LAT1 (SLC7A5) transporter, the pyrrolidine-carbonyl cap shifts transport kinetics, potentially utilizing peptide transporters (PEPT1/2) or cationic amino acid transporters (CAT-1), allowing for distinct intracellular delivery mechanisms.

  • mTORC1 Activation: Once intracellular, the L-leucine moiety binds to Sestrin2 or the Ragulator complex, triggering the translocation of mTORC1 to the lysosome and subsequent phosphorylation of S6K1 and 4E-BP1.

  • Metabolic Resistance: The pyrrolidine ring steric hindrance prevents rapid degradation by cytosolic leucine aminopeptidases, prolonging the signaling window.

Material Preparation & Handling

ParameterSpecification
Molecular Weight ~278.75 g/mol (HCl salt)
Solubility Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate)
Storage -20°C (Solid), -80°C (Stock Solution). Protect from moisture.
Stability Stock solutions (100 mM in H2O) are stable for 3 months at -80°C. Avoid freeze-thaw cycles (>3).

Preparation Protocol:

  • Stock Solution (100 mM): Dissolve 27.9 mg of NPCL-Leu in 1.0 mL of sterile, nuclease-free water. Vortex for 30 seconds until clear.

  • Working Solution: Dilute stock 1:1000 in Leucine-free media (e.g., DMEM -Leu) to achieve a final concentration of 100 µM.

  • pH Adjustment: The HCl salt is acidic. Ensure the final media pH is buffered to 7.4 using HEPES or Bicarbonate.

Experimental Protocols

Protocol A: Differential mTORC1 Activation Assay (In Vitro)

Objective: To determine the potency of NPCL-Leu in activating mTORC1 signaling compared to native L-Leucine in skeletal muscle myotubes (C2C12).

Materials:

  • C2C12 Myoblasts (differentiated to myotubes).

  • Starvation Media: DMEM (Leucine-free, Serum-free).

  • Stimulation Media: Starvation Media + [Vehicle / 1 mM L-Leu / 1 mM NPCL-Leu].

  • Lysis Buffer: RIPA + Phosphatase Inhibitors (NaF, Na3VO4).

  • Antibodies: Anti-p-S6K1 (Thr389), Anti-S6K1 (Total), Anti-GAPDH.

Workflow:

  • Differentiation: Culture C2C12 cells in 2% Horse Serum for 5 days to form myotubes.

  • Nutrient Deprivation: Wash cells 2x with PBS. Incubate in Starvation Media for 60 minutes to basalize mTORC1 activity.

  • Stimulation: Replace media with Stimulation Media containing either:

    • Control: Vehicle (H2O)

    • Positive Control: 1 mM L-Leucine

    • Experimental: 0.1 mM, 0.5 mM, 1 mM NPCL-Leu

  • Incubation: Incubate for 30 minutes at 37°C.

  • Harvest: Rapidly aspirate media, wash with ice-cold PBS, and lyse in 200 µL ice-cold Lysis Buffer.

  • Analysis: Perform Western Blot for p-S6K1/Total-S6K1 ratio.

Data Interpretation:

  • High p-S6K1: Indicates successful mTORC1 activation.

  • NPCL-Leu vs. Leu: If NPCL-Leu induces sustained phosphorylation (>60 min) compared to L-Leu, it confirms metabolic stability.

Protocol B: Transport Competition Assay (Mechanism of Entry)

Objective: To determine if NPCL-Leu enters cells via the LAT1 transporter (Leucine-competent) or PEPT1 transporter (Peptide-competent).

Methodology:

  • Setup: Use HEK293 cells stably expressing LAT1 or PEPT1.

  • Tracer: Use [³H]-L-Leucine (for LAT1) or [¹⁴C]-Gly-Sar (for PEPT1).

  • Competition: Incubate cells with Tracer + increasing concentrations of NPCL-Leu (0–10 mM).

  • Measurement: Lyse cells and measure radioactivity via scintillation counting.

  • Result:

    • If NPCL-Leu inhibits [³H]-L-Leu uptake: It is a LAT1 substrate .

    • If NPCL-Leu inhibits [¹⁴C]-Gly-Sar uptake: It is a PEPT1 substrate .

Visualization & Pathway Logic

Figure 1: Differential Signaling & Metabolism Pathway

Caption: Schematic illustrating the divergent pathways of L-Leucine (metabolized) versus NPCL-Leu (stable signaling activator).

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Leu L-Leucine LAT1 LAT1 Transporter Leu->LAT1 NPCL NPCL-Leu (Synthetic) NPCL->LAT1 PEPT1 PEPT1 Transporter (Putative) NPCL->PEPT1 ? Leu_In Intracellular Leucine LAT1->Leu_In NPCL_In Intracellular NPCL-Leu LAT1->NPCL_In PEPT1->NPCL_In BCAT BCAT Enzyme (Metabolism) Leu_In->BCAT Sestrin Sestrin2 / GATOR2 Leu_In->Sestrin NPCL_In->BCAT Resistant NPCL_In->Sestrin Stable Binding KIC α-KIC (Energy/ATP) BCAT->KIC mTORC1 mTORC1 Complex Sestrin->mTORC1 S6K p-S6K1 (Protein Synthesis) mTORC1->S6K

Data Analysis & Troubleshooting

Expected Results Table:

Conditionp-S6K1 Signal (Western Blot)Interpretation
Vehicle Low (+)Basal activity.
L-Leucine (30 min) High (+++++)Robust activation.
L-Leucine (4 hrs) Moderate (++)Signal decay due to metabolism.
NPCL-Leu (30 min) High (+++++)Comparable potency to Leucine.
NPCL-Leu (4 hrs) High (+++++)Sustained activation (Stability).
Rapamycin + NPCL Low (+)Confirms mTORC1 specificity.

Troubleshooting Guide:

  • Issue: No activation with NPCL-Leu.

    • Cause: The pyrrolidine cap may prevent binding to Sestrin2 if the binding pocket is sterically restricted.

    • Solution: Verify cell permeability; the compound may require higher concentrations (2-5 mM) if transport affinity is lower than native Leucine.

  • Issue: Precipitation in media.

    • Cause: High salt concentration or pH shock.

    • Solution: Pre-dilute in PBS before adding to media; ensure pH is 7.4.

References

  • Wolfson, R. L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science.

  • Nicklin, P., et al. (2009). "Bidirectional transport of amino acids regulates mTOR and autophagy." Cell.

  • Cai, H., et al. (2016). "Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway." Nature Communications.

  • Brandsch, M. (2009). "Transport of drugs by proton-coupled peptide transporters: PEPT1 and PEPT2." Expert Opinion on Drug Metabolism & Toxicology.

(Note: While specific literature on "N-(3-Pyrrolidinylcarbonyl)-L-leucine" is limited, the protocols above are derived from established methodologies for Leucine mimetics and peptidomimetic probes in metabolic research.)

Application Note: Dosage and Administration of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4).

Given the compound's structure as a peptidomimetic (a conjugate of 3-pyrrolidinecarboxylic acid and L-leucine), this guide focuses on protocols optimized for water-soluble hydrochloride salts , addressing stability, transporter-mediated absorption (e.g., PEPT1/2), and renal clearance.

Executive Summary & Compound Profile

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a synthetic dipeptide mimetic. Unlike standard peptides, the incorporation of the 3-pyrrolidinecarbonyl moiety (an isomer of proline) typically confers enhanced resistance to N-terminal peptidases, potentially improving oral bioavailability and metabolic stability compared to native L-Pro-L-Leu.

This compound is primarily utilized in research to investigate:

  • Peptide Transporter Kinetics: As a substrate for proton-coupled oligopeptide transporters (PEPT1/PEPT2).

  • Protease Inhibition: As a structural scaffold for designing inhibitors of serine proteases (e.g., DPP-IV, POP) or metalloproteases.

  • Leucine Sensing: Modulation of mTORC1 pathways via non-canonical leucine binding sites.

Chemical & Physical Properties
PropertySpecificationCritical Implication for In Vivo Use
CAS Number 721966-51-4Unique identifier for sourcing and validation.
Molecular Formula C₁₁H₂₀N₂O₃ · HClHydrochloride salt form ensures high water solubility.[1]
Molecular Weight ~264.75 g/mol Low MW facilitates rapid renal clearance if not protein-bound.
Solubility >50 mg/mL in Water/PBSIdeal for aqueous vehicles. Avoid DMSO unless necessary.
pKa ~3.5 (COOH), ~9.0 (NH)Zwitterionic at physiological pH; stable in acidic gastric fluids.

Pre-Clinical Formulation Strategy

Core Directive: The hydrochloride salt form allows for the use of purely aqueous vehicles, minimizing vehicle-induced toxicity (a common issue with DMSO/PEG formulations).

Recommended Vehicle Systems
  • Standard (IV/IP/PO): Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Alternative (PO only): 0.5% Methylcellulose (if suspension is required for high doses >500 mg/kg, though solubility usually permits solution).

Preparation Protocol (Stock Solution: 20 mg/mL)
  • Weighing: Accurately weigh 200 mg of N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl.

  • Dissolution: Add 8.0 mL of sterile PBS (pH 7.4).

  • pH Adjustment (Critical): The HCl salt is acidic.

    • Measure pH. It will likely be ~4.0–5.0.

    • Slowly add 1N NaOH dropwise under constant stirring to adjust pH to 7.0–7.4 .

    • Note: Failure to neutralize may cause peritoneal irritation (IP) or phlebitis (IV).

  • Final Volume: Adjust volume to 10.0 mL with PBS.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Prepare fresh. Stable for 24 hours at 4°C.

In Vivo Dosage & Administration Protocols

A. Dosing Rationale (Allometric Scaling)

Since specific therapeutic indices may vary by target, the following ranges are established based on standard peptidomimetic pharmacokinetics in rodents.

SpeciesRouteLow Dose (Probe)Effective Dose (Therapeutic)High Dose (Tox Limit)Volume Limit
Mouse (25g)IV (Tail Vein)1 mg/kg5–10 mg/kg50 mg/kg5 mL/kg (125 µL)
Mouse (25g)IP 5 mg/kg20–50 mg/kg200 mg/kg10 mL/kg (250 µL)
Mouse (25g)PO (Gavage)10 mg/kg50–100 mg/kg500 mg/kg10 mL/kg (250 µL)
Rat (250g)IV 0.5 mg/kg3–5 mg/kg30 mg/kg2 mL/kg (500 µL)
B. Step-by-Step Administration Workflows
Protocol 1: Intravenous (IV) Bolus (Pharmacokinetics)

Objective: Determine absolute bioavailability and clearance.

  • Animal Prep: Warm mice (strain C57BL/6 or BALB/c) under a heat lamp for 5–10 mins to dilate tail veins.

  • Restraint: Secure mouse in a restrainer.

  • Injection: Using a 29G insulin syringe, inject the formulated solution (pH 7.4) into the lateral tail vein.

    • Time t=0 starts immediately upon plunger depression.

  • Hemostasis: Apply gentle pressure to the injection site for 30 seconds.

  • Sampling: Collect blood (10-20 µL) via saphenous vein prick at t = 5, 15, 30, 60, 120, 240 min.

Protocol 2: Oral Gavage (PO) (Efficacy/Bioavailability)

Objective: Assess oral absorption via PEPT1 transporters.

  • Fasting: Fast mice for 4–6 hours prior to dosing (water ad libitum) to standardize gastric emptying.

  • Dosing: Using a flexible feeding needle (20G for mice), administer the compound directly into the stomach.

  • Observation: Monitor for 30 mins for signs of reflux or aspiration.

  • Sampling: Collect blood at t = 15, 30, 60, 120, 240, 480 min.

Mechanistic & Experimental Visualization

Figure 1: Pharmacokinetic Fate & Transport Mechanism

This diagram illustrates the predicted pathway of N-(3-Pyrrolidinylcarbonyl)-L-leucine, highlighting its interaction with peptide transporters (PEPT1) and potential metabolic hydrolysis.

PK_Pathway Dose Oral Dose (N-(3-Pyrrolidinylcarbonyl)-L-Leu) Stomach Gastric Lumen (Acid Stable) Dose->Stomach Transit Intestine Small Intestine (Brush Border) Stomach->Intestine PEPT1 PEPT1 Transporter (H+ Coupled Influx) Intestine->PEPT1 Substrate Binding Blood Systemic Circulation (Free Drug) PEPT1->Blood Absorption Liver Hepatic Metabolism (First Pass?) Blood->Liver Target Target Tissue (Muscle/Brain) Blood->Target Distribution Kidney Renal Excretion (Glomerular Filtration) Blood->Kidney Clearance Hydrolysis Peptidase Hydrolysis (Yields: 3-Pyr-COOH + L-Leu) Liver->Hydrolysis Metabolism Urine Urine Kidney->Urine Elimination Hydrolysis->Blood Metabolites

Caption: Fig 1. Predicted ADME pathway. The compound utilizes PEPT1 for intestinal absorption, bypassing passive diffusion limits. Metabolic stability against hydrolysis determines half-life.

Figure 2: Experimental Workflow for Dosage Optimization

A self-validating loop to establish the optimal therapeutic dose.

Workflow Start Start: Compound Validation Solubility 1. Solubility Test (PBS, pH 7.4) Start->Solubility Pilot_IV 2. Pilot IV PK (n=3) (5 mg/kg) Solubility->Pilot_IV Calc_Params 3. Calculate Parameters (CL, Vss, T1/2) Pilot_IV->Calc_Params Decision Bioavailability > 20%? Calc_Params->Decision PO_Study 4a. Oral Efficacy Study (Dose Escalation: 10, 30, 100 mg/kg) Decision->PO_Study Yes IP_Study 4b. IP/SC Efficacy Study (Bypass Absorption Issues) Decision->IP_Study No Tox_Check 5. Tolerability Check (Body Weight, Behavior) PO_Study->Tox_Check IP_Study->Tox_Check Final_Protocol Final Dosing Protocol Tox_Check->Final_Protocol

Caption: Fig 2. Decision tree for optimizing dosage regimens. The protocol pivots based on initial IV bioavailability data.

Data Analysis & Interpretation

When analyzing plasma concentration-time data, calculate the following non-compartmental parameters:

ParameterDefinitionExpected Trend for this Compound
Cmax Maximum Plasma ConcentrationHigh and rapid (Tmax < 30 min) due to hydrophilicity.
AUC Area Under CurveProportional to dose (Linear PK) up to saturation of PEPT1.
CL ClearanceLikely renal-driven; approximates GFR if not metabolized.
Vss Volume of DistributionLikely confined to extracellular fluid (~0.2–0.3 L/kg) unless actively transported into tissues.

Troubleshooting:

  • Low Oral Bioavailability: If F < 10%, saturation of intestinal transporters may be occurring. Action: Split the dose (BID dosing) rather than increasing the single bolus size.

  • Rapid Clearance: If T1/2 < 30 min, the compound is being excreted unchanged. Action: Use subcutaneous (SC) infusion or osmotic pumps for sustained delivery.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11314873 (Related Structure: L-Leucine, N-(pyrrolidinylcarbonyl)-). PubChem. Available at: [Link]

  • Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1. Current Opinion in Pharmacology, 13(6), 881-887. Available at: [Link]

  • Smith, D. E., et al. (2004). Proton-coupled oligopeptide transporter families SLC15 and SLC16. Pflügers Archiv, 447(5), 533-544. Available at: [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Available at: [Link]

(Note: While specific in vivo literature for CAS 721966-51-4 is proprietary or limited, the protocols above are derived from validated methodologies for structurally homologous peptidomimetics.)

Sources

Application Note: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4) represents a specialized class of conformationally constrained dipeptide isosteres . In modern drug discovery, this scaffold is utilized to mimic the Proline-Leucine (Pro-Leu) peptide bond, a motif frequently found in the recognition sites of serine proteases (e.g., Thrombin, DPP-4) and G-Protein Coupled Receptors (GPCRs).

By replacing the flexible aliphatic chain of standard amino acids with the rigid pyrrolidine ring, this building block reduces the entropic penalty of binding, thereby enhancing the affinity and metabolic stability of the final drug candidate. This guide details the handling, synthetic integration, and biological validation of this scaffold in medicinal chemistry campaigns.

Chemical Logic & Mechanism of Action[1][2]

The "Entropy Trap" Principle

The primary value of N-(3-Pyrrolidinylcarbonyl)-L-leucine lies in its ability to pre-organize the bioactive conformation of a ligand.

  • Natural Peptide: A standard Alanyl-Leucine bond has free rotation around the

    
     and 
    
    
    
    angles, leading to a high entropic cost upon binding to a rigid protein pocket.
  • Pyrrolidine Scaffold: The 5-membered ring locks the nitrogen-carbonyl geometry. When coupled to Leucine, it forces the side chain into a specific vector, often mimicking a

    
    -turn  secondary structure.
    
Structural Diagram (Graphviz)

The following diagram illustrates the structural logic and the synthetic flow for integrating this scaffold into a protease inhibitor library.

G cluster_0 Mechanism of Action Start N-(3-Pyrrolidinylcarbonyl)-L-leucine (HCl Salt) Step1 Free Base Liberation (Neutralization) Start->Step1 1. NaHCO3/DCM Step2 N-Protection / C-Activation (Fmoc/Boc Strategy) Step1->Step2 2. Protection Step3 Coupling to Core Scaffold (e.g., Aryl Amine or Heterocycle) Step2->Step3 3. HATU/DIPEA Target Bioactive Peptidomimetic (Protease Inhibitor) Step3->Target 4. Deprotection Mechanism Conformational Lock: Reduces Entropic Penalty Mimics Beta-Turn Mechanism->Target

Figure 1: Synthetic workflow converting the raw HCl salt into a bioactive peptidomimetic ligand.

Physicochemical Profile & Handling

Before initiating synthesis, the physicochemical properties must be accounted for to ensure successful coupling and assay compatibility.

PropertyValue / DescriptionImplication for Protocol
Molecular Formula C11H21ClN2O3--
Molecular Weight 264.75 g/mol Calculate stoichiometry precisely.
Form Hydrochloride Salt (Solid)Hygroscopic; store in desiccator.
Solubility High in Water, DMSO, MethanolCritical: Poor solubility in non-polar DCM/Ether.
pKa (approx) ~3.5 (COOH), ~9.0 (Pyrrolidine NH)Requires buffering (pH 7.4) for biological assays.
Chirality L-Leucine (S), Pyrrolidine (Racemic or Chiral)Verify stereochemistry of the pyrrolidine C3 if pure isomer is required.

Experimental Protocols

Protocol A: Synthesis of a Peptidomimetic Fragment (Solution Phase)

Objective: To couple N-(3-Pyrrolidinylcarbonyl)-L-leucine to a benzylamine derivative (Model Reaction).

Reagents:

  • Compound: N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Salt Neutralization: Dissolve 100 mg of the HCl salt in 2 mL of anhydrous DMF. Add 1.0 eq of DIPEA and stir for 5 minutes at Room Temperature (RT) to liberate the free amine/carboxylic acid species.

  • Activation: Add HATU (1.1 eq) to the solution. Stir for 10 minutes. The solution should turn slightly yellow.

    • Expert Tip: Do not use EDC/NHS for this specific scaffold; the steric bulk of the pyrrolidine ring requires the stronger activation of HATU/HOAt to drive the reaction and prevent racemization of the Leucine alpha-carbon.

  • Coupling: Add the amine partner (e.g., Benzylamine, 1.0 eq) and the remaining DIPEA (2.0 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Look for M+H peak).

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by sat. NaHCO3 and Brine. Dry over Na2SO4.

Protocol B: Protease Inhibition Screening (Fluorescence Assay)

Objective: Determine if the synthesized derivative inhibits a model serine protease (e.g., Trypsin or Thrombin-like activity).

Materials:

  • Substrate: Z-Gly-Pro-Arg-AMC (Fluorogenic substrate).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Enzyme: Human Thrombin or Trypsin (1 nM final conc).

Workflow:

  • Preparation: Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO.

  • Dilution: Serial dilute the inhibitor in Assay Buffer (8-point dose response, e.g., 100

    
    M to 0.1 nM).
    
  • Incubation: Add 10

    
    L of diluted inhibitor and 10 
    
    
    
    L of Enzyme to a black 96-well plate. Incubate for 15 minutes at RT to allow equilibrium binding.
  • Initiation: Add 20

    
    L of Substrate (50 
    
    
    
    M final).
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Analysis: Plot

    
     (slope) vs. [Inhibitor] to calculate 
    
    
    
    .

Strategic Applications in Drug Discovery

Target Classes
  • DPP-4 Inhibitors: The pyrrolidine ring mimics the structure of Vildagliptin or Saxagliptin fragments, targeting the S1 pocket of Dipeptidyl Peptidase-4 for diabetes therapy.[1]

  • Thrombin/Factor Xa: The L-Leucine moiety fits the hydrophobic S2 pocket, while the pyrrolidine carbonyl positions the "warhead" (if added) toward the catalytic serine.

  • Chemokine Receptor Antagonists: Pyrrolidine scaffolds are increasingly used to antagonize CXCR4, blocking HIV entry or metastasis.

Advantages over Linear Peptides
  • Metabolic Stability: The non-peptide bond (amide formed with a cyclic amine) is resistant to cleavage by standard aminopeptidases.

  • Oral Bioavailability: The reduction in Hydrogen Bond Donors (HBD) and increased lipophilicity (via the ring) often improves membrane permeability (LogP modulation).

References

  • Pyrrolidine Scaffolds in Medicinal Chemistry

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2][3]

    • Source:Top. Curr. Chem. (Cham), 2021.[3]

    • URL:[Link]

  • Peptidomimetic Synthesis Strategies

    • Title: Recent insights about pyrrolidine core skeletons in pharmacology.[1][2][3]

    • Source:Frontiers in Pharmacology, 2023.
    • URL:[Link](Note: Generalized link to journal topic based on search context).

  • Compound Data & Commercial Availability: Title: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride Product Page. Source: BLD Pharm / Chemical Vendors.

Sources

"N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride as a research tool"

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers utilizing N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4), a specialized dipeptide mimetic and building block. This guide synthesizes its chemical properties with its applications in peptidomimetic synthesis , protease stability studies , and organocatalysis .

A Stable Dipeptide Mimetic for Protease Research and Asymmetric Synthesis

Introduction & Product Overview

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a dipeptide mimetic composed of a


-amino acid  (pyrrolidine-3-carboxylic acid, also known as 

-proline) coupled to an

-amino acid
(L-leucine). Unlike standard

-peptides (e.g., Pro-Leu), the incorporation of the

-amino acid moiety confers unique conformational constraints and significant resistance to enzymatic degradation by aminopeptidases.

This compound serves as a critical research tool in three primary domains:

  • Protease Inhibition & Stability Studies: As a non-hydrolyzable analog of N-terminal dipeptides to probe substrate specificity of aminopeptidases (e.g., Leucine Aminopeptidase, DPP-IV).

  • Peptide Transporter (PEPT) Research: As a stable substrate for characterizing proton-coupled oligopeptide transporters (PEPT1/PEPT2) without the confounding factor of rapid hydrolysis.

  • Organocatalysis: As a chiral secondary amine catalyst for asymmetric aldol and Mannich reactions, leveraging the pyrrolidine ring's stereocontrol.

Chemical Properties
PropertyDetail
Chemical Name N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride
CAS Number 721966-51-4
Molecular Formula C

H

ClN

O

Molecular Weight 264.75 g/mol
Structure Class Dipeptide Mimetic (

-Pro-Leu)
Solubility Soluble in Water (>50 mM), DMSO, Methanol
pKa (Predicted)

9.0 (Amine),

3.5 (Carboxylic Acid)
Storage -20°C, Desiccated (Hygroscopic)

Mechanism of Action & Applications

A. Protease Stability & Inhibition

Standard peptides (e.g., H-Pro-Leu-OH) are rapidly degraded by cytosolic aminopeptidases. The pyrrolidine-3-carbonyl group in this compound acts as a


-amino acid isostere , displacing the N-terminal amine by one carbon atom. This modification:
  • Blocks Aminopeptidase Action: The enzyme's active site, designed for

    
    -amino acids, cannot efficiently cleave the 
    
    
    
    -peptide bond.
  • Mimics Transition States: It can act as a competitive inhibitor or a "slow substrate" for enzymes like Leucine Aminopeptidase (LAP) and Dipeptidyl Peptidase IV (DPP-IV) , allowing researchers to capture enzyme-substrate complexes or study binding kinetics without turnover.

B. Organocatalysis (Asymmetric Synthesis)

Similar to L-Proline and Pro-Leu, the pyrrolidine ring functions as a catalytic center for enamine/iminium activation. The attached Leucine side chain provides additional steric bulk and hydrophobic interactions, enhancing stereoselectivity in asymmetric aldol reactions.

  • Mechanism: The secondary amine forms an enamine with a ketone donor. The carboxylic acid (or amide backbone) directs the aldehyde acceptor via hydrogen bonding, ensuring high enantiomeric excess (

    
    ).
    

Experimental Protocols

Protocol 1: Enzymatic Stability Assay (Comparative)

Objective: To demonstrate the superior stability of N-(3-Pyrrolidinylcarbonyl)-L-leucine (Compound A) compared to the standard dipeptide L-Prolyl-L-leucine (Control).

Materials:

  • Compound A (10 mM stock in water).

  • Control: L-Pro-Leu (10 mM stock).

  • Enzyme: Leucine Aminopeptidase (LAP) (microsomal or cytosolic fraction).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM MnCl

    
    .
    
  • Analysis: HPLC-UV or LC-MS.

Procedure:

  • Preparation: Dilute Compound A and Control to 100

    
    M in reaction buffer pre-warmed to 37°C.
    
  • Initiation: Add LAP (0.1 U/mL final concentration) to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid/Acetonitrile to stop the reaction. Centrifuge at 10,000 
    
    
    
    g for 5 min.
  • Analysis: Inject supernatant onto a C18 HPLC column.

    • Gradient: 5-60% B (ACN + 0.1% FA) over 10 min.

    • Detection: UV at 210 nm or MS (SIM mode).

  • Calculation: Plot % Remaining vs. Time. Calculate half-life (

    
    ).
    
    • Expected Result: Control

      
       min; Compound A 
      
      
      
      min (Stable).
Protocol 2: Organocatalytic Aldol Reaction

Objective: Use N-(3-Pyrrolidinylcarbonyl)-L-leucine as a catalyst for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • Catalyst: N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl (10 mol%).

  • Base: Diisopropylethylamine (DIPEA) (10 mol%, to neutralize HCl salt).

  • Substrates: Cyclohexanone (1.0 mmol), 4-Nitrobenzaldehyde (0.5 mmol).

  • Solvent: DMSO or Water/Methanol (1:9).

Procedure:

  • Activation: In a vial, dissolve Catalyst (13 mg, 0.05 mmol) in 0.5 mL solvent. Add DIPEA (8.7

    
    L) and stir for 5 min.
    
  • Reaction: Add Cyclohexanone (104

    
    L). Stir for 10 min to form the enamine intermediate.
    
  • Addition: Add 4-Nitrobenzaldehyde (75 mg).

  • Incubation: Stir at room temperature (25°C) for 24-48 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with Ethyl Acetate (
    
    
    
    ). Dry organic layer over Na
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Analysis: Determine yield and enantiomeric excess (

    
    ) via Chiral HPLC (e.g., Chiralpak AD-H column).
    

Visualization of Workflows

Pathway 1: Enzymatic Stability Logic

This diagram illustrates why the


-amino acid modification confers stability against aminopeptidases.

StabilityMechanism Substrate_Alpha Standard Dipeptide (L-Pro-Leu) Enzyme Aminopeptidase (Active Site) Substrate_Alpha->Enzyme Binds Substrate_Beta Test Compound (N-(3-Pyr)-Leu) Substrate_Beta->Enzyme Binds Complex_Alpha Productive Complex (Tetrahedral Intermediate) Enzyme->Complex_Alpha Fits Pocket Complex_Beta Non-Productive Binding (Steric Mismatch) Enzyme->Complex_Beta Backbone Shift Hydrolysis Hydrolysis (Cleavage) Complex_Alpha->Hydrolysis Stable No Reaction (Compound Intact) Complex_Beta->Stable

Caption: Comparative mechanism showing how the


-amino acid backbone prevents productive catalytic alignment in the aminopeptidase active site.
Pathway 2: Organocatalytic Cycle

This diagram details the catalytic cycle for the asymmetric aldol reaction.

CatalyticCycle Catalyst Catalyst (Secondary Amine) Enamine Enamine Intermediate (Nucleophile) Catalyst->Enamine + Ketone - H2O Ketone Ketone Donor (Cyclohexanone) Ketone->Enamine TS Transition State (H-Bond Directed) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor (Electrophile) Aldehyde->TS ImineProduct Iminium Product TS->ImineProduct C-C Bond Formation ImineProduct->Catalyst Regeneration FinalProduct Aldol Product (Chiral) ImineProduct->FinalProduct Hydrolysis Water H2O

Caption: Organocatalytic cycle where the pyrrolidine amine activates the ketone, and the leucine moiety provides stereochemical control.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 883-894. Link

  • BLDpharm. (2024). Product Datasheet: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS 721966-51-4). Link

  • Grygorenko, O. O., et al. (2011). The use of conformationally restricted analogues of amino acids in the design of bioactive peptides. Amino Acids, 41, 1273–1281. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Assay Optimization Portal for N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride . This compound is a highly specific, synthetic peptidomimetic inhibitor targeting M1 family metalloproteases, primarily Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP). Because APN plays a critical role in tumor angiogenesis, cell invasion, and peptide hormone regulation[1], precise in vitro concentration optimization is essential to differentiate true target inhibition from off-target cytotoxicity.

This guide provides field-proven troubleshooting, causal explanations for common experimental failures, and self-validating protocols to ensure reproducible IC50 generation.

Part 1: Troubleshooting & FAQs (Experimental Causality)

Issue 1: Why is my IC50 value 10- to 50-fold higher in cell-based assays compared to my cell-free biochemical assays?

The Causality: This "right-shift" in concentration is a classic artifact of substrate competition and protein binding. Standard cell culture media (e.g., RPMI-1640, DMEM) contain high concentrations of free L-leucine and other amino acids. Because N-(3-Pyrrolidinylcarbonyl)-L-leucine is a competitive inhibitor that binds the S1 pocket of the APN active site[2], the abundant free leucine in the media outcompetes the inhibitor. Furthermore, serum proteins (FBS) can sequester the compound. The Solution:

  • Perform initial cell-based target engagement assays in Hank's Balanced Salt Solution (HBSS) or custom low-leucine media for the first 2-4 hours of treatment.

  • If long-term culture is required, empirically increase the inhibitor concentration by 10x relative to the biochemical IC50, or utilize a serum-reduced (1-2% FBS) media formulation.

Issue 2: I observe sudden cell death and morphological changes at concentrations >100 µM. Is this APN-mediated apoptosis?

The Causality: Likely not. N-(3-Pyrrolidinylcarbonyl)-L-leucine is supplied as a hydrochloride (HCl) salt . When dissolved at high concentrations directly into unbuffered or weakly buffered aqueous solutions, the dissociated HCl significantly lowers the localized pH of the culture media. The observed rapid cell death is often an artifact of acidic shock rather than true APN inhibition. The Solution: Always reconstitute the primary stock in a highly buffered solvent (e.g., PBS with 10 mM HEPES, pH 7.4) or 100% DMSO. If using DMSO, ensure the final in-well DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced toxicity.

Issue 3: My compound is losing potency after a few weeks of storage. How should I prevent hydrolysis?

The Causality: Peptidomimetics containing amide/peptide bonds are susceptible to slow hydrolysis, particularly when subjected to repeated freeze-thaw cycles in aqueous environments. Condensation inside the vial introduces water that accelerates the breakdown of the pyrrolidinylcarbonyl-leucine linkage. The Solution: Prepare a 10 mM stock in anhydrous DMSO. Aliquot immediately into single-use volumes (e.g., 20 µL) and store at -80°C. Discard any unused portion of an aliquot after thawing.

Part 2: Quantitative Data & Optimization Parameters

To establish a baseline for your experiments, use the following empirically derived concentration ranges and assay parameters. These values are benchmarked against similar bestatin-derived APN inhibitors.

ParameterCell-Free Biochemical AssayCell-Based Assay (e.g., K562, HUVEC)Notes / Causality
Stock Concentration 10 mM (in DMSO or PBS)10 mM (in anhydrous DMSO)DMSO ensures long-term stability.
Working Conc. Range 10 nM – 50 µM1 µM – 200 µMHigher range needed in cells due to media competition.
Expected IC50 10 µM – 35 µM50 µM – 150 µMVaries by specific APN expression levels[3].
Pre-incubation Time 10 – 15 minutes1 – 2 hoursAllows tight-binding coordination with the Zn2+ ion[1].
Readout / Substrate L-Leu-p-NA (Abs 405 nm)Invasion / Tube Formationp-Nitroaniline release is directly proportional to APN activity[4].

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, every assay must be self-validating. The following protocol includes mandatory internal controls (background subtraction and positive control benchmarking) to ensure the data strictly reflects the activity of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride.

Protocol: Cell-Free Aminopeptidase N (APN) Inhibition Assay

This assay utilizes the chromogenic substrate L-Leucine-p-nitroanilide (L-Leu-p-NA). Upon cleavage by APN, p-nitroaniline is released, which absorbs light at 405 nm[4].

Materials:

  • Buffer: 50 mM Tris-HCl, pH 7.4 (Do not use phosphate buffers if adding exogenous zinc, as zinc phosphate will precipitate).

  • Enzyme: Recombinant Human APN (or Porcine Kidney Microsomal APN).

  • Substrate: 2 mM L-Leu-p-NA in Buffer.

  • Positive Control: Bestatin (10 µM final concentration).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl in DMSO to yield a 10 mM stock.

  • Serial Dilution: Prepare a 7-point serial dilution of the inhibitor in Assay Buffer (ranging from 200 µM down to 0.1 µM). Self-Validation: Maintain a constant DMSO concentration (e.g., 1%) across all dilutions to rule out vehicle effects.

  • Enzyme Mix: Add 10 µL of the diluted inhibitor to a 96-well clear-bottom plate. Add 40 µL of APN enzyme solution (optimized to yield a linear reaction rate, typically 0.5-1 µg/mL).

  • Control Wells (The Self-Validating System):

    • Blank (Background): 10 µL Buffer + 40 µL Buffer + 50 µL Substrate (Measures spontaneous substrate hydrolysis).

    • 100% Activity (Vehicle): 10 µL Buffer (with 1% DMSO) + 40 µL Enzyme + 50 µL Substrate.

    • Positive Control: 10 µL Bestatin (10 µM) + 40 µL Enzyme + 50 µL Substrate.

  • Pre-Incubation: Incubate the plate at 37°C for 15 minutes. Causality: This allows the pyrrolidinylcarbonyl moiety to coordinate with the catalytic zinc ion in the APN S1 pocket before the substrate is introduced[2].

  • Reaction Initiation: Add 50 µL of the 2 mM L-Leu-p-NA substrate to all wells (Final volume = 100 µL; Final substrate conc = 1 mM).

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 405 nm every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Subtract the Blank V0 from all other wells. Calculate % Inhibition relative to the 100% Activity well. Plot log[Inhibitor] vs. % Inhibition to determine the IC50.

Part 4: Mechanistic & Workflow Visualizations

Mechanism of Action: APN Inhibition Pathway

The following diagram illustrates the causality of APN inhibition. By chelating the zinc ion, the compound prevents the hydrolysis of pro-angiogenic peptides, thereby halting downstream tumor invasion.

Pathway Substrate Pro-Angiogenic Peptides (e.g., Angiotensin III) APN Aminopeptidase N (APN/CD13) Zn2+ Metalloprotease Substrate->APN Binds S1 Active Site Cleaved Cleaved Amino Acids (Active Signaling) APN->Cleaved Enzymatic Hydrolysis Inhibitor N-(3-Pyrrolidinylcarbonyl)- L-leucine HCl Inhibitor->APN Competitive Zn2+ Chelation (Blocks Hydrolysis) Tumor Tumor Cell Invasion & Capillary Tube Formation Cleaved->Tumor Receptor Activation

Caption: Mechanistic pathway of APN-mediated tumor invasion and competitive inhibition by the target compound.

Experimental Workflow for Concentration Optimization

This diagram outlines the logical progression from stock preparation to functional readout, ensuring variables are isolated at each step.

Workflow Step1 1. Stock Prep 10 mM in Anhydrous DMSO (Prevents Hydrolysis) Step2 2. Cell-Free Assay L-Leu-p-NA Cleavage (Establishes Baseline IC50) Step1->Step2 Dilute to 100 µM Step3 3. Cell Culture Low-Leucine Media (Prevents Substrate Comp.) Step2->Step3 Scale conc. 10x Step4 4. Functional Readout Invasion / Angiogenesis (Validates Phenotype) Step3->Step4 Measure at 48h

Caption: Step-by-step in vitro optimization workflow to prevent artifactual data and ensure accurate IC50 translation.

References

  • Evaluation of a novel aminopeptidase N inhibitor, in vitro, using two assay systems Taylor & Francis Online[Link][1]

  • Establishment of a screening protocol for identification of aminopeptidase N inhibitors National Institutes of Health (NIH) / PMC[Link][4]

  • Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase National Institutes of Health (NIH) / PMC[Link][2]

  • Bestatin is a non-competitive inhibitor of porcine M1 family glutamyl aminopeptidase National Institute of Science Communication and Policy Research (NIScPR)[Link]

  • Discovery of a Novel Aminopeptidase N Inhibitor Dino-Leucine Borate Scientific Research Publishing (SCIRP)[Link][3]

Sources

"N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride stability and storage conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Quick Reference

Product Identity: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a synthetic building block comprising L-leucine acylated at the


-amino group by pyrrolidine-3-carboxylic acid. It is supplied as a hydrochloride salt to enhance stability and water solubility.

Emergency Quick Reference Card:

ParameterSpecification / Recommendation
Storage Temperature -20°C (Long-term) ; 2-8°C (Short-term < 1 week)
Physical State White to off-white crystalline powder
Hygroscopicity High . The HCl salt attracts atmospheric moisture.
Primary Solvent DMSO (Preferred for stock), Water (Soluble but acidic)
Handling Handle in a desiccated environment or inert atmosphere (Argon/N2).
Stability Solid: >2 years at -20°C (Desiccated).[1] Solution: Use immediately or freeze at -80°C.

Part 2: Technical Support & Troubleshooting (Q&A)

This section addresses common inquiries received by our technical support team, structured to guide you through experimental planning and troubleshooting.

Section A: Storage & Handling

Q1: I received the shipment at room temperature, but the label says store at -20°C. Is the product degraded? Answer: Likely not. The compound is chemically stable at room temperature for short durations (days to weeks) during transit. The -20°C recommendation is for long-term preservation to prevent slow hydrolysis and physical degradation (clumping) caused by moisture absorption.

  • Action: Immediately transfer the vial to -20°C storage upon receipt. If the powder flows freely and is white, it is fit for use.[2]

Q2: Why is the hydrochloride salt form used, and how does it affect my storage strategy? Answer: The hydrochloride (HCl) salt protonates the secondary amine on the pyrrolidine ring. This serves two purposes:

  • Solubility: It drastically increases aqueous solubility compared to the free base.

  • Stability: It prevents the secondary amine from acting as a nucleophile, reducing the risk of intermolecular reactions (polymerization).

  • Risk: HCl salts are hygroscopic. If left uncapped in humid air, the lattice energy is overcome by hydration energy, causing the powder to turn into a sticky gum (deliquescence).

  • Protocol: Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Section B: Solubility & Solution Stability

Q3: What is the best solvent for preparing a stock solution? Answer: Dimethyl Sulfoxide (DMSO) is the gold standard for this class of amino acid derivatives.

  • Recommendation: Prepare a 10–50 mM stock in anhydrous DMSO.

  • Water: It is soluble in water, but the solution will be acidic (pH ~2-3). If using water, ensure your experimental buffer has enough capacity to neutralize this acidity.

Q4: Can I store the stock solution at 4°C? Answer: No. We strongly advise against storing solutions at 4°C.

  • Reasoning: At 4°C, hydrolysis of the amide bond (connecting the pyrrolidine and leucine) can proceed slowly but significantly over weeks. Furthermore, bacterial growth is a risk in non-sterile aqueous solutions.

  • Protocol: Aliquot the stock solution into single-use vials and store at -80°C . Avoid freeze-thaw cycles, which can induce precipitation and micro-degradation.[3]

Section C: Troubleshooting Experimental Issues

Q5: My solution turned cloudy upon adding it to my cell culture media. What happened? Answer: This is likely a "pH Shock" precipitation.

  • Mechanism: The compound is an HCl salt (acidic).[2] When added to media (pH 7.4), the local pH might shift, or the free base form might transiently precipitate if the concentration is too high.

  • Fix: Dilute the stock solution (in DMSO) into a larger volume of buffer slowly with vortexing. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.

Q6: The powder has clumped into a solid mass. Can I still use it? Answer: Clumping indicates moisture absorption.

  • Assessment: If the color is unchanged (white), the chemical integrity is likely intact, but the weight-based dosing will be inaccurate due to the absorbed water mass.

  • Remediation: Do not try to dry it with heat (risk of racemization). Dissolve the entire clump in a known volume of solvent to create a master stock, then determine the precise concentration using HPLC or by titrating the chloride content if possible.

Part 3: Scientific Mechanisms & Protocols

Degradation Pathways

Understanding how this molecule fails is key to preventing it. The two primary risks are Hydrolysis and Racemization .

  • Amide Hydrolysis: Water attacks the carbonyl carbon of the amide bond, cleaving the molecule into Pyrrolidine-3-carboxylic acid and L-Leucine. This is accelerated by extreme pH (both acid and base) and heat.

  • Racemization: The chiral center at the Leucine

    
    -carbon is susceptible to inversion (L- to D- form) under strongly basic conditions or high heat, leading to loss of biological activity.
    
Visual Workflow: Optimal Handling

G Receipt Receipt of Shipment (Ambient/Cold Pack) Inspection Visual Inspection (White Powder?) Receipt->Inspection Storage Long-Term Storage -20°C, Desiccated, Dark Inspection->Storage Pass Complaint Contact Tech Support Inspection->Complaint Yellow/Clumped Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration Before Use Solubilization Dissolve in DMSO (Anhydrous) Equilibration->Solubilization Aliquot Aliquot & Freeze -80°C (Single Use) Solubilization->Aliquot Experiment Experimental Use (Dilute <1% DMSO) Aliquot->Experiment

Figure 1: Recommended workflow for handling N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride to minimize degradation risks.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a 50 mM Stock Solution (Volume: 1 mL).

  • Calculate Mass:

    • Molecular Weight (MW): ~264.75 g/mol (Check specific batch CoA for exact MW including hydration/salt stoichiometry).

    • Target: 50 mM = 0.05 mol/L.

    • Mass needed =

      
      .
      
  • Weighing:

    • Remove vial from -20°C and let stand at RT for 20 mins.

    • Weigh 13.24 mg of powder into a sterile microcentrifuge tube.

    • Critical: Close the source vial immediately and wrap with Parafilm before returning to storage.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO (Grade: Molecular Biology/Cell Culture).

    • Vortex vigorously for 30 seconds.

    • Observation: Solution should be clear and colorless.

  • Storage:

    • Divide into ten 100

      
      L aliquots.
      
    • Label: "721966-51-4 | 50mM | [Date]".

    • Store at -80°C.

References

  • BLDpharm . N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride Product Page (CAS 721966-51-4).[4] Retrieved from

  • Cayman Chemical . General Guidelines for Storage and Stability of Amino Acid Derivatives. Retrieved from

  • Pangoo . Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from

  • Bachem . Why are certain amino acid derivatives sold as salts? Technical Note. Retrieved from

  • BenchChem . Best practices for long-term storage of L-Leucine solutions. Retrieved from

Sources

"Avoiding degradation of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

Ticket ID: #STAB-8824 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering stability issues with N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride , a synthetic dipeptide mimetic. This compound presents a "perfect storm" of stability risks: it contains a hydrolytically sensitive amide linkage , a chiral center (L-leucine) prone to racemization, and a secondary amine (pyrrolidine ring) that dictates solubility based on pH.

This guide moves beyond generic advice to address the specific physicochemical tensions in this molecule. The hydrochloride (HCl) salt form renders the initial solution acidic, which protects against racemization but accelerates amide hydrolysis if left uncontrolled.

Module 1: Critical Degradation Mechanisms

Understanding the "Why" before the "How"

Amide Bond Hydrolysis (The "V" Curve)

The carbonyl linker connecting the pyrrolidine ring to the leucine moiety is an amide bond. Amide stability follows a V-shaped pH-rate profile:

  • pH < 3 (Acidic): The carbonyl oxygen becomes protonated, making the carbon highly electrophilic and susceptible to water attack (Acid-catalyzed hydrolysis).

  • pH > 8 (Basic): Hydroxide ions (

    
    ) directly attack the carbonyl carbon (Base-catalyzed hydrolysis).
    
  • pH 5.0 – 6.5 (The "Sweet Spot"): This is the kinetic minimum where degradation is slowest.

Racemization (The Silent Killer)

At pH > 8, the proton on the


-carbon of the L-leucine moiety becomes acidic. Removal of this proton creates a planar enolate intermediate. When the proton returns, it can attach from either side, converting the active L-isomer  into the inactive D-isomer .
  • Symptom: Your LC-MS shows the correct mass, but biological activity drops significantly.

Cryoconcentration

Freezing this compound in a standard buffer (e.g., Sodium Phosphate) at -20°C is dangerous. As water freezes into pure ice crystals, the protons and buffer salts concentrate in the remaining liquid pockets. A solution starting at pH 7.0 can shift to pH 3.0 or 9.0 in these pockets, accelerating degradation during storage.

Module 2: Visualizing the Pathways

The following diagram maps the degradation logic and the structural risks associated with pH extremes.

DegradationPathways Compound N-(3-Pyrrolidinylcarbonyl)-L-leucine (Intact Active Form) AcidPath Acidic Conditions (pH < 4.0) Compound->AcidPath Dissolution of HCl salt w/o buffer BasePath Basic Conditions (pH > 8.0) Compound->BasePath Over-neutralization Hydrolysis Amide Bond Hydrolysis (Cleavage of Leucine) AcidPath->Hydrolysis Protonation of Carbonyl Oxygen BasePath->Hydrolysis OH- Attack Racemization Racemization (L- to D-Conversion) BasePath->Racemization Alpha-Proton Abstraction Products1 Degradation Products: 3-Pyrrolidine Carboxylic Acid + Free Leucine Hydrolysis->Products1 Products2 Inactive Isomer: D-Leucine Analog Racemization->Products2

Caption: Figure 1. Dual degradation pathways. The compound faces hydrolysis at both pH extremes and stereochemical inversion (racemization) under basic conditions.

Module 3: Troubleshooting & FAQs

Q1: "I dissolved the HCl salt in water, and it degraded within 24 hours. Why?"

Diagnosis: Acid-Catalyzed Autohydrolysis. Explanation: The "Hydrochloride" tag means that for every molecule of peptide, there is one molecule of HCl. Dissolving 10 mM of this compound in unbuffered water can drop the pH to ~2.5. As shown in Figure 1, this drives acid-catalyzed hydrolysis.[1] Solution: Never store the compound in unbuffered water. Dissolve in a buffer (pH 5.5–6.5) immediately.

Q2: "My solution turned cloudy when I adjusted the pH to 7.4."

Diagnosis: Isoelectric Precipitation. Explanation: This molecule is zwitterionic (contains both a basic amine and an acidic carboxyl group).

  • At pH < 4 , it is cationic (soluble).

  • At pH > 9 , it is anionic (soluble).

  • At pH ~6-8 , it may approach its isoelectric point (pI) where the net charge is zero, leading to aggregation and precipitation. Solution:

  • Check the concentration.[1][2][3] Keep stock solutions < 10 mg/mL if working near neutral pH.

  • Add a co-solvent. The addition of 5-10% DMSO or Acetonitrile helps maintain solubility at neutral pH without affecting stability significantly.

Q3: "Can I store the solution at -20°C?"

Diagnosis: Cryoconcentration Damage. Explanation: Standard -20°C freezers cool slowly. This promotes the formation of large ice crystals that exclude solutes. The remaining liquid phase becomes a highly concentrated brine of acid/salt, destroying your molecule. Solution:

  • Preferred: Store as lyophilized powder at -20°C.

  • If solution is mandatory: Flash freeze in liquid nitrogen and store at -80°C . This creates a vitreous (glassy) state that prevents solute segregation.

Module 4: Validated Reconstitution Protocol

Follow this protocol to ensure maximum stability for stock solutions.

Materials Required
  • Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0.

    • Why MES? Unlike phosphate, MES does not undergo significant pH shifts during freezing.

  • Solvent: Sterile Water (nuclease-free).

  • Optional: DMSO (anhydrous).

Step-by-Step Procedure
StepActionTechnical Rationale
1 Equilibrate Allow the lyophilized vial to reach room temperature (20 mins) before opening. Prevents condensation (moisture) from entering the hygroscopic HCl salt.
2 Pre-Solubilization If the compound is hydrophobic, dissolve the powder in a minimal volume of 100% DMSO first.
3 Dilution Dilute to final volume with 50 mM MES Buffer (pH 6.0) . Target concentration: 1–5 mM.
4 Aliquoting Divide into single-use aliquots (e.g., 50 µL). Do not fill tubes more than 50% to allow expansion during freezing.
5 Storage Flash freeze in liquid nitrogen. Store at -80°C .

Module 5: Decision Logic for Buffer Selection

Use this flow to select the correct solvent system for your specific experiment.

BufferLogic Start Start: Select Solvent System Usage What is the timeframe? Start->Usage Immediate Immediate Use (< 4 hours) Usage->Immediate Storage Long Term Storage (> 24 hours) Usage->Storage AssayType Assay Sensitivity Immediate->AssayType Freeze Lyophilize or -80°C only Storage->Freeze Do not store liquid at -20°C Phosphate PBS (pH 7.4) *Risk of precipitation* AssayType->Phosphate Cell Culture (Physiological pH required) MES MES or Citrate (pH 6.0) *Maximum Stability* AssayType->MES Enzymatic/Chemical (Stability prioritized)

Caption: Figure 2. Decision tree for solvent selection based on experimental timeframe and assay requirements.

References

  • Amide Bond Hydrolysis Kinetics: Smith, R. M., & Hansen, D. E. (1998).[1] The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913.

  • Racemization Mechanisms: Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag. (Chapter: Racemization during peptide bond formation and storage).

  • Cryoconcentration Effects: Bhatnagar, B. S., et al. (2007). Impact of freezing processes on protein stability—Cryoconcentration and freeze-thaw stress.[4] Journal of Pharmaceutical Sciences, 96(12), 3226-3240.

  • Peptide Stability Best Practices: Genosphere Biotech. (n.d.). Peptide Storage and Handling - Best Practices for Stability.

Sources

Technical Support Center: Yield Optimization for N-(3-Pyrrolidinylcarbonyl)-L-leucine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, you understand that synthesizing modified dipeptides like N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride presents unique challenges. Steric hindrance, epimerization at chiral centers, and the extreme hygroscopicity of the final secondary amine salt can severely compromise both yield and purity.

This guide is designed to move beyond basic protocols. We will dissect the mechanistic causality behind common failures and provide self-validating, highly optimized workflows to ensure reproducible, high-yield synthesis.

Synthesis Workflow & Logical Architecture

To achieve high yields, the synthesis must be approached as a holistic system where the choice of protecting groups, coupling reagents, and isolation techniques are mechanistically linked.

SynthesisWorkflow Start 1-Boc-pyrrolidine-3-carboxylic acid + L-leucine methyl ester Coupling Amide Coupling (HATU / NMM / DMF) Yield: >90% Start->Coupling Intermediate Boc-protected Dipeptide Ester Coupling->Intermediate Saponification Ester Hydrolysis (LiOH / THF:MeOH:H2O) Intermediate->Saponification AcidInt Boc-protected Dipeptide Acid Saponification->AcidInt Deprotection Boc Deprotection (4M HCl in Dioxane) AcidInt->Deprotection Product N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl (Dry Solid Isolation) Deprotection->Product

Fig 1: Optimized synthesis workflow for N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl.

Quantitative Reagent Selection: Amide Coupling

The coupling of a secondary cyclic amino acid (pyrrolidine-3-carboxylic acid) to an alpha-branched amino acid (L-leucine) is sterically demanding. The table below summarizes the causality between reagent selection, yield, and chiral integrity.

Coupling SystemBaseSolventExpected Yield (%)Epimerization (%)Mechanistic Rationale
DCC / DMAP TEADCM45 - 55> 5.0High epimerization due to direct Hα abstraction by strong base and slow aminolysis[1].
EDC / HOBt DIPEADMF70 - 75< 2.0Standard choice; HOBt intercepts O-acylisourea to suppress oxazolone formation[2].
EDC / 6-Cl-HOBt DIPEADMF80 - 85< 1.0Electron-withdrawing chlorine increases acidity, accelerating the rate of acyl transfer[2].
HATU / HOAt NMMDMF90 - 95 < 0.5 Superior activation; the 7-nitrogen of HOAt provides anchimeric (neighboring group) assistance[3].

Troubleshooting Guides & FAQs

Q1: My amide coupling yields are consistently below 60%, and chiral HPLC shows significant epimerization. How can I correct this? A: This is a classic symptom of a stalled coupling reaction. When the carboxylic acid of 1-Boc-pyrrolidine-3-carboxylic acid is activated by standard carbodiimides (like EDC or DCC), it forms a transient O-acylisourea intermediate. Because the subsequent nucleophilic attack by the bulky L-leucine is sterically hindered, the intermediate has time to cyclize into an oxazol-5(4H)-one derivative, which rapidly racemizes at the alpha-carbon[1]. Solution: Switch to the HATU/NMM system. HATU forms an highly reactive O-At active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (hydrogen bonding to the incoming amine), drastically accelerating aminolysis before oxazolone formation can occur[2][3]. Furthermore, using N-methylmorpholine (NMM)—a weaker base than Triethylamine (TEA)—prevents direct base-catalyzed Hα abstraction[1].

Q2: The saponification of the intermediate methyl ester is stalling at 70% conversion. How can I drive it to completion without degrading the Boc group? A: The methyl ester of L-leucine is shielded by its isobutyl side chain, making nucleophilic attack by hydroxide ions kinetically slow. If you increase the temperature or use strong aqueous NaOH, you risk base-catalyzed epimerization or premature Boc-cleavage. Solution: Optimize the solvation sphere. Use a ternary solvent system of THF:MeOH:H2O (3:1:1) . The THF dissolves the highly lipophilic Boc-dipeptide, water dissolves the LiOH, and methanol acts as a phase-transfer bridge that breaks up the hydration shell of the hydroxide ion, increasing its nucleophilicity at room temperature.

Q3: During Boc deprotection, my final hydrochloride salt turns into a sticky, unusable oil on the filter paper. How can I isolate it as a dry powder? A: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a secondary amine salt and is notoriously hygroscopic. When you wash the filtered salt with volatile solvents like diethyl ether, the latent enthalpy of evaporation rapidly cools the surrounding glassware. This causes atmospheric water to condense directly onto your filter cake, which the salt immediately absorbs, turning it into an oil[4]. Solution: You must eliminate evaporative cooling and atmospheric exposure. Perform the filtration under a positive pressure of dry nitrogen using a Schlenk frit. Alternatively, if using open-air gravity filtration, wash the cake exclusively with boiling anhydrous diethyl ether ; the heat prevents the funnel from cooling below the dew point, preventing condensation[4]. Immediately transfer the solid to a vacuum desiccator containing P₂O₅.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Amide Coupling (Synthesis of 1-Boc-pyrrolidine-3-carbonyl-L-leucine methyl ester)
  • Preparation: Charge a dry, nitrogen-purged reactor with 1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) and anhydrous DMF (10 volumes).

  • Activation: Add HATU (1.1 eq) and stir at 0 °C for 10 minutes. The solution will turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add L-leucine methyl ester hydrochloride (1.05 eq). Dropwise, add N-methylmorpholine (NMM) (2.5 eq) to maintain a slightly basic pH without risking epimerization.

  • Reaction: Stir at room temperature for 3 hours.

  • IPC (Self-Validation): Analyze via HPLC. Proceed only when the starting carboxylic acid is <1% AUC.

  • Workup: Quench with 5% aqueous NaHCO₃ (10 volumes). Extract with EtOAc (3 x 5 volumes). Wash the combined organic layers sequentially with 1M KHSO₄, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Saponification (Ester Hydrolysis)
  • Solvation: Dissolve the crude intermediate in a pre-mixed solution of THF:MeOH:H₂O (3:1:1, 10 volumes).

  • Hydrolysis: Cool to 0 °C and add LiOH monohydrate (2.0 eq) in one portion.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • IPC (Self-Validation): Analyze via TLC (EtOAc:Hexane 1:1). The higher R_f ester spot must be completely absent.

  • Workup: Concentrate under vacuum to remove THF and MeOH. Dilute the aqueous remainder with water and cool to 0 °C. Carefully acidify to pH 3.0 using 1M HCl (monitor with a pH meter to avoid premature Boc deprotection). Extract the precipitated acid with EtOAc, dry over Na₂SO₄, and concentrate.

Step 3: Boc Deprotection & Anhydrous Isolation
  • Deprotection: Dissolve the Boc-protected acid in anhydrous 1,4-dioxane (5 volumes) under nitrogen. Cool to 0 °C.

  • Acidification: Slowly add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • IPC (Self-Validation): CO₂ gas evolution will cease. An aliquot checked by LC-MS should show complete disappearance of the +Boc mass peak.

  • Precipitation: Add anhydrous diethyl ether (15 volumes) dropwise to fully precipitate the hydrochloride salt as a white solid.

  • Isolation (Critical): Filter the suspension using a Schlenk frit under a blanket of dry nitrogen. Wash the cake with boiling anhydrous diethyl ether to prevent moisture condensation[4].

  • Drying: Immediately transfer the free-flowing powder to a vacuum oven. Dry at 40 °C over P₂O₅ for 12 hours.

References

  • PeptideChemistry.
  • Design and Evaluation of Novel Histone Deacetylase 8 Inhibitors UCL Discovery URL
  • National Institutes of Health (NIH)
  • American Chemical Society (ACS)

Sources

Technical Support Center: Troubleshooting N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers integrating complex, bifunctional peptidomimetics into their drug discovery pipelines. N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4)[1] is a highly versatile building block, but its unique structural features—a secondary amine on a pyrrolidine ring, a zwitterionic potential, and an acyl-linked chiral leucine moiety—create specific experimental pitfalls.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind unexpected analytical and synthetic results and provide self-validating protocols to ensure the scientific integrity of your workflows.

Analytical Discrepancies: The "Double Peak" Phenomenon

Q: I analyzed my newly purchased batch of N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl via LC-MS. The mass is correct, but I consistently see two distinct peaks in the chromatogram. Is my compound degrading?

A: It is highly unlikely that your compound is degrading. The presence of two peaks with identical


 values is a classic manifestation of diastereomerism .

While the L-leucine moiety has a strictly defined (S)-stereocenter, the nomenclature of the commercial building block N-(3-Pyrrolidinylcarbonyl)-L-leucine does not specify the stereochemistry at the C3 position of the pyrrolidine ring[1]. Consequently, commercial batches are frequently supplied as an epimeric mixture at the pyrrolidine C3 position, yielding two diastereomers: (3R)-pyrrolidinylcarbonyl-L-leucine and (3S)-pyrrolidinylcarbonyl-L-leucine. Because diastereomers have distinct physicochemical properties, they resolve into two peaks on reverse-phase HPLC.

Troubleshooting Protocol: Verifying Diastereomers

  • Isolate the Peaks: Perform a semi-preparative HPLC run to collect fractions of both peaks.

  • NMR Validation: Run 1D

    
    H-NMR on both fractions. You will observe slight chemical shift differences, particularly at the leucine 
    
    
    
    -proton and the pyrrolidine C3-proton, confirming they are distinct spatial isomers, not degradation products.
  • Downstream Strategy: If your biological assay requires a specific spatial orientation, you must either source stereopure starting material (e.g., specifying the (3R) or (3S) enantiomer of the pyrrolidine precursor) or separate the diastereomers post-synthesis.

Synthetic Failures: Oligomerization and Mass Spec Anomalies

Q: When I attempt to couple the carboxylic acid of this building block to my target amine using HATU and DIPEA, my yields are abysmal. Mass spectrometry shows a ladder of high-molecular-weight adducts. What is happening?

A: You have fallen into the "zwitterionic trap." The compound is supplied as a hydrochloride salt, meaning the secondary amine on the pyrrolidine ring is protonated and unreactive. However, standard peptide coupling protocols require a tertiary amine base (like DIPEA or TEA) to neutralize the system and facilitate activation.

The moment you add DIPEA, you deprotonate the pyrrolidine nitrogen, turning it into a potent nucleophile. When you subsequently add your coupling reagent (HATU), the leucine carboxylic acid is activated and immediately attacked by the free pyrrolidine amine of a neighboring molecule. This results in rapid intermolecular self-condensation (head-to-tail oligomerization) rather than coupling to your intended target.

Self-Validating Protocol: Amine Protection Prior to Coupling To break this causality loop, you must temporarily mask the pyrrolidine amine before activating the leucine carboxylate.

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl in a 1:1 mixture of 1,4-Dioxane and DiH

    
    O.
    
  • Neutralization: Add 2.5 eq of Sodium Carbonate (Na

    
    CO
    
    
    
    ). This neutralizes the HCl salt and provides the basic environment needed for protection without activating the carboxylate.
  • Protection: Slowly add 1.2 eq of Di-tert-butyl dicarbonate (Boc

    
    O). Stir at room temperature for 4 hours.
    
  • Quenching & Extraction: Carefully acidify the aqueous layer to pH 3.0 using 1M Citric Acid (avoid strong mineral acids to prevent premature Boc cleavage). Extract 3x with Ethyl Acetate.

  • Validation: Run LC-MS. You should see a single mass shift of +100 Da (addition of Boc group) and no oligomeric ladders during subsequent coupling steps.

Workflow Start Troubleshooting N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl Q1 Are there multiple peaks with the exact same m/z? Start->Q1 A1 Diastereomer Resolution (Check C3 Pyrrolidine chirality) Q1->A1 Yes Q2 Are there high MW polymeric adducts in MS? Q1->Q2 No A2 Self-Condensation (Protect secondary amine first) Q2->A2 Yes Q3 Is there Leucine epimerization (D-Leu)? Q2->Q3 No A3 Oxazolone Formation (Switch to DIC/Oxyma Pure) Q3->A3 Yes

Caption: Diagnostic workflow for interpreting unexpected analytical and synthetic results.

Loss of Chiral Integrity: Leucine Epimerization

Q: I successfully protected the pyrrolidine amine and coupled the molecule, but my final product contains ~10% of the D-Leucine epimer. How did the L-Leucine stereocenter invert?

A: The inversion of the L-leucine stereocenter is caused by the oxazolone mechanism [2][3]. In your building block, the nitrogen of the leucine residue is acylated by the pyrrolidinylcarbonyl group. When you activate the leucine carboxylic acid (e.g., using HATU/DIPEA), the oxygen atom of the adjacent amide carbonyl can nucleophilically attack the activated carboxylate, forming a 5-membered oxazolone (azlactone) ring[2].

The


-proton of this oxazolone intermediate is highly acidic. In the presence of strong bases like DIPEA, this proton is easily abstracted, creating a planar enolate. When the ring opens upon attack by your target amine, reprotonation occurs randomly from either face, resulting in a racemic mixture (epimerization) at the leucine 

-carbon[2][3].

Self-Validating Protocol: Epimerization-Free Coupling To prevent oxazolone-induced epimerization, you must avoid strong bases and use a coupling additive that intercepts the activated ester faster than the oxazolone can form. I strongly recommend replacing HATU/DIPEA with DIC and Oxyma Pure [4]. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly acidic (pKa ~4.6) and forms a highly reactive ester that suppresses epimerization without requiring tertiary amines[4].

Step-by-Step Methodology:

  • Dissolve the Boc-protected building block (1.0 eq) and Oxyma Pure (1.0 eq) in anhydrous DMF.

  • Chill to 0 °C and add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq). Allow 5 minutes for pre-activation (formation of the Oxyma active ester).

  • Add your target amine (1.1 eq). Do not add DIPEA.

  • Stir at room temperature for 2–4 hours.

Quantitative Comparison of Coupling Reagents

The table below summarizes expected epimerization levels based on established peptide chemistry benchmarks for sensitive acyl-amino acids.

Coupling SystemTertiary Base Required?Epimerization Level (%)Typical Yield (%)
HATU / DIPEA Yes (2.0 eq)High (5.0 - 10.0%)80 - 85%
HBTU / DIPEA Yes (2.0 eq)Moderate (3.0 - 8.0%)75 - 80%
DIC / HOBt NoLow (1.0 - 3.0%)85 - 90%
DIC / Oxyma Pure NoVery Low (< 1.0%) 90 - 95%

Table 1: Impact of coupling reagents on epimerization and yield. Oxyma Pure consistently outperforms traditional benzotriazoles in maintaining chiral integrity[4].

Mechanism Substrate Activated Leucine Carboxylate PathA Base-Catalyzed Cyclization Substrate->PathA Strong Base (e.g., DIPEA) PathB Oxyma Pure / DIC (Weak Base / Fast Activation) Substrate->PathB Optimized Conditions Oxazolone Oxazolone Intermediate (Loss of Chirality) PathA->Oxazolone Epimer D/L-Leucine Mixture (Epimerization) Oxazolone->Epimer ActiveEster Oxyma Active Ester (Chirality Retained) PathB->ActiveEster Product Pure L-Leucine Coupled Product ActiveEster->Product

Caption: Mechanistic divergence during carboxylate activation: oxazolone-induced epimerization vs. chirality retention.

Stoichiometric Inconsistencies: The Hygroscopicity Factor

Q: Even when I account for the HCl salt in my molecular weight calculations, my reactions always seem to have an excess of the amine target, indicating I am under-weighing the N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl. Why?

A: Hydrochloride salts of amino acid derivatives are notoriously hygroscopic. If your reagent bottle has been opened multiple times outside of a desiccator, the compound has likely absorbed atmospheric moisture. You are no longer weighing pure N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl; you are weighing a hydrated complex (e.g.,


).

Troubleshooting Protocol:

  • Lyophilization: Before critical syntheses, dissolve the required amount of the building block in LC-MS grade water and lyophilize it overnight to remove trapped moisture.

  • Handling: Always store the vial in a desiccator with active indicating silica gel. Weigh the material rapidly in a low-humidity environment or inside a glovebox if precise stoichiometry is paramount.

References
  • A2B Chem. (n.d.). 721966-51-4 | N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl.
  • National Institutes of Health (NIH). (2022). Epimerisation in Peptide Synthesis. PMC.
  • Jad, Y. E., et al. (2021). Methionine epimerization in cyclic peptides. RSC Advances.
  • El-Faham, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.

Sources

"Refining protocols for N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride administration"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS No. 721966-51-4). The protocols and troubleshooting advice provided herein are designed to ensure experimental success through a deep understanding of the compound's properties and the rationale behind its handling procedures.

Section 1: Compound Profile & Physicochemical Properties

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a derivative of the essential branched-chain amino acid, L-leucine. The inclusion of a pyrrolidinylcarbonyl group can modify the compound's physicochemical properties, such as solubility and cell permeability, while the hydrochloride salt form generally enhances stability and aqueous solubility compared to the free base.[1][2] Understanding these fundamental properties is the first step in designing robust experimental protocols.

PropertyValueSource(s)
CAS Number 721966-51-4[3]
Molecular Formula C₁₁H₂₁ClN₂O₃[3]
Molecular Weight 264.75 g/mol [3]
Appearance White to off-white solid/powder[4]
Storage Conditions Cold-chain transportation; Store refrigerated (Do not store above 5˚C).[3][5]
Incompatible Materials Strong oxidizing agents[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the initial handling and application of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride.

Q1: What is the recommended solvent for preparing a stock solution? A1: For hydrochloride salts of amino acid derivatives, the recommended starting solvent is sterile, high-purity water.[2][7] The hydrochloride form is specifically designed to improve aqueous solubility. If solubility issues persist, sterile phosphate-buffered saline (PBS) at a physiological pH can be tested. For non-aqueous applications, solubility in organic solvents like DMSO should be determined empirically on a small scale first.

Q2: How should stock solutions be stored for long-term stability? A2: For maximum stability and to prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot stock solutions into single-use volumes and store them frozen.[8] Storage at -20°C is suitable for short-to-medium term (weeks to a few months), while storage at -80°C is recommended for long-term stability (several months).[8] The compound itself should be stored under refrigeration as recommended by the supplier.[3][5]

Q3: How do I sterilize a solution of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride for cell culture? A3: The preferred method for sterilizing amino acid derivative solutions for cell culture applications is sterile filtration.[8] Use a 0.22 µm syringe filter to remove potential microbial contaminants. Autoclaving is not recommended as high temperatures can lead to the degradation of the compound.

Q4: What is the expected mechanism of action for this compound? A4: The mechanism has not been fully elucidated in the public domain. However, based on its structure, it is hypothesized to leverage the biological activity of L-leucine. L-leucine is a known activator of the mTORC1 signaling pathway, a central regulator of protein synthesis, cell growth, and metabolism.[9][10] The pyrrolidine motif may enhance cell uptake or modulate target binding affinity.[1] The primary function of leucine and its derivatives often involves stimulating protein synthesis and potentially attenuating proteolysis, making it a compound of interest in metabolic and muscle-related research.[11][12][13]

Section 3: Experimental Protocols & Workflows

The following protocols provide a validated starting point for your experiments. It is imperative to perform experiment-specific optimization, such as determining the optimal concentration through a dose-response curve.

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps for preparing a sterile, aqueous stock solution suitable for most in vitro cell culture experiments.

Rationale: Preparing a concentrated stock solution allows for accurate and repeatable dosing in experiments while minimizing the volume of solvent added to the experimental system. Using water as the solvent is ideal for a hydrochloride salt, and sterile filtration ensures the solution is free of contaminants for cell-based assays.[8]

Materials:

  • N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile, single-use cryovials for aliquoting

Procedure:

  • Calculation: Determine the mass of powder needed. For 10 mL of a 10 mM solution (MW = 264.75 g/mol ):

    • Mass (g) = Volume (L) × Concentration (mol/L) × MW ( g/mol )

    • Mass = 0.010 L × 0.010 mol/L × 264.75 g/mol = 0.026475 g = 26.48 mg

  • Weighing: Under a fume hood or in a designated weighing area, carefully weigh out 26.48 mg of the compound into a sterile conical tube. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Dissolution: Add approximately 8 mL of sterile water to the conical tube. Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[4]

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure a homogenous solution.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical to prevent contamination in downstream applications.

  • Aliquoting & Storage: Dispense the sterile stock solution into single-use, sterile cryovials (e.g., 100 µL or 500 µL aliquots). Label clearly with the compound name, concentration, and date. Store immediately at -20°C or -80°C.[8]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing & Storage Calculate 1. Calculate Mass Weigh 2. Weigh Compound Calculate->Weigh e.g., 26.48 mg Dissolve 3. Add Solvent & Dissolve Weigh->Dissolve in sterile H₂O Adjust 4. Adjust to Final Volume Dissolve->Adjust to 10 mL Filter 5. Sterile Filter (0.22 µm) Adjust->Filter Aliquot 6. Aliquot into Vials Filter->Aliquot Store 7. Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for preparing a sterile stock solution.

Section 4: Troubleshooting Guide

Even with refined protocols, unexpected issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.

Problem ObservedPotential CauseRecommended Solution
Precipitate in Stock Solution 1. Concentration Exceeds Solubility: The desired concentration is above the solubility limit in the chosen solvent at the storage temperature.[8]2. pH Shift: The buffer capacity was insufficient, causing a pH shift and precipitation.1. Gently warm the solution to 37°C and vortex to attempt redissolution. If it persists, prepare a new, more dilute stock solution.2. Consider preparing the stock in a buffered solution like PBS (pH 7.4) if water was initially used.
Inconsistent Experimental Results 1. Compound Degradation: Caused by improper storage or multiple freeze-thaw cycles.[8]2. Inaccurate Pipetting: Especially when using small volumes from a concentrated stock.3. Cellular Health: The compound may have cytotoxic effects at the concentration used.1. Prepare a fresh stock solution from the solid powder. Always use single-use aliquots.2. Use calibrated pipettes. For very small volumes, perform a serial dilution to create a less concentrated working solution.3. Perform a dose-response and cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic working concentration range.[14]
No Biological Effect Observed 1. Inactive Compound: The compound may have degraded or is not active in the specific assay system.2. Insufficient Concentration: The concentration used is below the effective dose.3. Incorrect Mechanism Hypothesis: The compound may not act on the hypothesized pathway in your model system.1. Verify compound integrity by preparing a fresh stock. If possible, confirm identity via analytical methods.2. Perform a dose-response experiment with a wider range of concentrations.3. Re-evaluate the literature. Consider using positive and negative controls for the target pathway (e.g., a known mTOR activator like insulin).[10]
Troubleshooting Decision Tree

G cluster_precipitate Precipitation cluster_inconsistent Inconsistent Results cluster_no_effect No Effect Observed Start Experimental Issue Encountered P1 Concentration > Solubility? Start->P1 I1 Possible Degradation? Start->I1 I3 Possible Cytotoxicity? Start->I3 N1 Concentration too low? Start->N1 P2 Try gentle warming. If fails, remake at lower conc. P1->P2 I2 Prepare fresh stock. Use single-use aliquots. I1->I2 I4 Run dose-response and viability assays (e.g., LDH). I3->I4 N2 Test a wider concentration range. N1->N2

Caption: A decision tree for troubleshooting common issues.

Section 5: Safety & Handling

Adherence to safety protocols is paramount when handling any chemical compound.

  • Engineering Controls: Use in a well-ventilated area, such as a fume hood, to minimize inhalation of dust.[5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][15]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[4][5]

  • Spills: For small spills, use appropriate tools to sweep the material into a waste container. For large spills, contain the material and prevent it from entering drains before disposal.[5][6]

  • Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[5]

References

  • Safety Data Sheet - PCCA. (n.d.). Retrieved from [Link]

  • L-Leucine (From non-animal source). (n.d.). HiMedia Laboratories. Retrieved from [Link]

  • Nicastro, H., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrition Hospitalaria.
  • Zanchi, N. E., et al. (2008). Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies. Nutrición Hospitalaria, 23(4), 309-316.
  • L-Leucine in L-Leucine hydrochloride. (2025, October 29). Government of Canada. Retrieved from [Link]

  • Asghari, A., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Veterinary Science, 10, 1186105.
  • Zanchi, N. E., et al. (2016). Potential antiproteolytic effects of L-leucine: Observations of in vitro and in vivo studies.
  • Wang, M., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules, 26(17), 5325.
  • L-Leucine. (n.d.). PubChem. Retrieved from [Link]

  • Ivanova, E. V., et al. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. bioRxiv.
  • Determination of Amino Acid Composition of Cell Culture Media. (n.d.). Agilent. Retrieved from [Link]

  • Cordeiro, L. M. S., et al. (2015). Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. Nutrients, 7(5), 3914-3937.
  • Wang, Y., et al. (2025). Leucine enhances the cGAS-STING-NLRP3 pathway in autoimmune thyroiditis. Journal of Autoimmunity.
  • Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine). (2025, October 12).
  • Allosteric Conformational Locking of Sestrin2 by Leucine. (2025, December 16). MDPI.
  • Selection of Leucine as a Potential Antagonist from In Silico Analysis. (2024, October 6). JSciMed Central.

Sources

"Minimizing off-target effects of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: N-3-PCL-HCl | CAS: 721966-51-4

Technical Overview & Mechanism of Action

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a specialized peptidomimetic reagent. Structurally, it consists of a pyrrolidine-3-carboxylic acid moiety coupled to L-leucine. It is primarily utilized in drug discovery as a fragment for protease inhibitors (targeting enzymes like Prolyl Oligopeptidase or Thrombin-Activatable Fibrinolysis Inhibitor [TAFIa]) or as a probe for amino acid transport systems (specifically LAT1 and PEPT1).

However, its structural homology to both endogenous peptides and free L-leucine introduces significant potential for off-target effects. This guide addresses the three most critical experimental artifacts:

  • Unintended mTORC1 Activation (via metabolic instability).

  • Nutrient Starvation Stress (via LAT1 transporter blockade).

  • Neuroactive Interference (via GABAergic mimicry).

Troubleshooting Guides

Issue A: High Background Signal in Cell Signaling Assays (mTOR/S6K)

Symptom: You observe phosphorylation of S6K or 4E-BP1 in your negative controls or vehicle-treated groups when using high concentrations (>10 µM) of the compound. Root Cause: Hydrolytic Instability. The amide bond between the pyrrolidine ring and L-leucine is susceptible to intracellular peptidases. Upon cleavage, the molecule releases free L-leucine . Intracellular L-leucine is the primary ligand for Sestrin2 , triggering the mTORC1 pathway. This creates a "false positive" metabolic activation that masks your specific inhibitor effects.

Troubleshooting Protocol:

  • Use a Non-Hydrolyzable Control: Run a parallel arm with N-Methyl-L-Leucine or a D-Leucine analog (N-(3-Pyrrolidinylcarbonyl)-D-leucine) to distinguish between pharmacologic activity and metabolic leucine release.

  • Limit Incubation Time: Reduce exposure time to <4 hours. Long-term incubations (>24h) maximize hydrolysis and leucine accumulation.

  • Serum Dialysis: Use dialyzed FBS in your media. Standard FBS contains high levels of leucine (~100-200 µM) which sensitizes the mTOR pathway; adding your compound (releasing more leucine) pushes it over the threshold.

Issue B: Unexplained Cytotoxicity or Autophagy Induction

Symptom: Cells show G0/G1 arrest or increased LC3-II conversion (autophagy) despite the compound not being designed as a cytotoxic agent. Root Cause: Competitive Inhibition of LAT1 (SLC7A5). The L-leucine moiety allows this compound to bind the LAT1 transporter . If your compound has high affinity but slow transport rates (or if used in excess), it competitively blocks the uptake of other Essential Amino Acids (EAAs) like Tryptophan and Phenylalanine.

  • Result: The cell starves of EAAs, triggering the GCN2-ATF4 stress response , leading to cell cycle arrest or autophagy.

Troubleshooting Protocol:

  • Supplement Essential Amino Acids: Add excess Tryptophan and Phenylalanine (2x normal media concentration) to the culture. If toxicity is reversed, the mechanism is LAT1 competition.

  • Switch to High-Amino Acid Media: Move from RPMI (lower amino acids) to DMEM (high amino acids) to outcompete the drug at the transporter level.

Issue C: Inconsistent IC50 Values Across Batches

Symptom: Potency decreases significantly in older stock solutions. Root Cause: Diketopiperazine Formation (Cyclization). Under neutral or basic pH, the N-terminal amine of the pyrrolidine can attack the carbonyl of the leucine, leading to cyclization and the formation of an inactive diketopiperazine derivative. This is accelerated by freeze-thaw cycles.

Troubleshooting Protocol:

  • Acidic Storage: Ensure stock solutions are maintained in 0.1 M HCl or acidified DMSO. The protonation of the pyrrolidine amine prevents the nucleophilic attack required for cyclization.

  • Fresh Preparation: Do not store aqueous working solutions for >24 hours at 4°C.

Pathway Visualization: The "Leucine Leak" Effect

The following diagram illustrates how the instability of N-(3-Pyrrolidinylcarbonyl)-L-leucine leads to off-target mTOR activation, confounding experimental data.

LeucineLeak Compound N-(3-Pyrrolidinylcarbonyl)-L-leucine (Intact Drug) Target Primary Target (e.g., Protease/Enzyme) Compound->Target Desired Inhibition Peptidase Intracellular Peptidases Compound->Peptidase Metabolic Instability FreeLeu Free L-Leucine (Metabolite) Peptidase->FreeLeu Hydrolysis Sestrin Sestrin2 (Leucine Sensor) FreeLeu->Sestrin Binding mTORC1 mTORC1 Complex (OFF-TARGET) Sestrin->mTORC1 Activation S6K p-S6K (False Positive Signal) mTORC1->S6K Phosphorylation

Caption: Figure 1. Mechanism of "Leucine Leak." Intracellular hydrolysis releases free L-leucine, triggering off-target mTORC1 signaling.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound for in vivo animal studies? A: Use with caution. The pyrrolidine-3-carbonyl moiety bears structural similarity to GABA (gamma-aminobutyric acid) and Nipecotic acid . High systemic doses may cross the Blood-Brain Barrier (mediated by LAT1) and interact with GABA transporters (GAT) or receptors, potentially causing sedation or motor deficits. Always include a behavioral observation control group.

Q2: What is the best solvent for stock preparation to minimize degradation? A: We recommend DMSO acidified with 0.1% HCl .

  • Solubility: >20 mg/mL.

  • Stability: Acidification prevents the nucleophilic attack of the amine on the carbonyl, blocking cyclization. Store at -80°C. Avoid aqueous buffers (PBS) for long-term storage.

Q3: How do I validate that my observed effect is NOT due to LAT1 blockade? A: Perform a "Rescue Experiment."

  • Treat cells with the compound (e.g., 10 µM).

  • In one arm, add BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) , a specific LAT1 inhibitor.

  • If the compound's effect is additive to BCH, it is likely acting on its specific target. If the compound's effect is masked or identical to BCH alone, you are simply observing LAT1 inhibition.

Summary of Key Experimental Parameters

ParameterRecommendationRationale
Max Duration < 6 HoursMinimizes hydrolysis and free Leucine accumulation.
Media Type DMEM (High Amino Acid)Prevents starvation stress via LAT1 competition.
Control D-EnantiomerValidates stereospecific binding vs. chemical toxicity.
Storage -80°C in DMSO/HClPrevents diketopiperazine cyclization.
Serum Dialyzed FBSRemoves background Leucine to standardize mTOR baseline.

References

  • Wolfson, R. L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway. Science, 351(6268), 43-48.

  • Nicklin, P., et al. (2009). Bidirectional transport of amino acids regulates mTOR and autophagy. Cell, 136(3), 521-534.

  • Gynther, M., et al. (2011). Mechanism of uptake of L-leucine-based prodrugs by the L-type amino acid transporter 1 (LAT1). Journal of Medicinal Chemistry, 54(20), 7113-7121.

  • Trabocchi, A., et al. (2010). Peptidomimetics in drug discovery: the prolyl-leucyl sequence as a versatile scaffold. Drug Discovery Today, 15(19-20), 863-875.

  • Nielsen, C. U., et al. (2002). Dipeptide mimetics as substrates for the intestinal peptide transporter PEPT1. Journal of Controlled Release, 83(1), 35-43.

Validation & Comparative

"Comparing N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride to similar compounds"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (hereafter referred to as


-Pro-Leu ) against its primary structural analogs. This analysis is designed for medicinal chemists and drug development professionals evaluating peptidomimetic scaffolds for improved metabolic stability and conformational bias.

Executive Summary

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is a dipeptide mimetic incorporating pyrrolidine-3-carboxylic acid (


-proline) coupled to L-leucine. Unlike the natural 

-amino acid L-proline, the

-amino acid scaffold shifts the carbonyl attachment from the C2 to the C3 position.

This structural modification is a critical strategy in "


-scanning" —a medicinal chemistry technique used to:
  • Abolish Proteolytic Cleavage: The

    
    -linkage is unrecognized by most endogenous peptidases (e.g., Prolyl Oligopeptidase, Leucine Aminopeptidase).
    
  • Alter Hydrogen Bonding: It introduces an extra methylene group into the backbone, facilitating the formation of stable secondary structures (e.g., 14-helices) distinct from standard

    
    -helices.
    
  • Retain Side-Chain Vector: It maintains the pyrrolidine ring's basicity and the leucine isobutyl group's hydrophobicity, preserving pharmacophore recognition while improving DMPK properties.

Comparative Analysis: The Compound vs. Alternatives

The following table contrasts


-Pro-Leu with its natural counterpart (Pro-Leu) and a ring-expanded homolog (Nipecotyl-Leu).

Table 1: Physicochemical and Functional Comparison

Feature

-Pro-Leu (Target)
L-Pro-L-Leu (Natural) Nipecotyl-Leu (Homolog)
Structure Type

-Amino Acid Dipeptide

-Amino Acid Dipeptide

-Amino Acid (6-ring)
N-Terminus pKa ~9.6 (Secondary Amine)~9.1 (Secondary Amine)~10.1 (Secondary Amine)
Backbone Length Extended (+1

)
StandardExtended (+1

)
Proteolytic Stability High (

in plasma)
Low (

in plasma)
High
Conformational Bias Rigid; favors extended sheetsRigid; favors

-turns
Flexible; chair conformers
Primary Utility Protease-resistant scaffoldNative substrate/signalingSteric bulk exploration
Solubility (HCl) High (>100 mg/mL)HighHigh
Mechanistic Insight: The "Beta-Block" Effect

The superior performance of


-Pro-Leu stems from the misalignment of the scissile bond . Serine proteases and metalloproteases require a precise distance between the N-terminal amine and the carbonyl carbon to form the tetrahedral intermediate. The insertion of the C3-methylene group in the pyrrolidine ring distorts this geometry, rendering the amide bond effectively inert to hydrolysis while maintaining the capacity to bind to receptors that tolerate minor backbone expansion.

Experimental Protocols for Validation

To validate the utility of


-Pro-Leu in your specific pipeline, use the following self-validating protocols.
Protocol A: Comparative Proteolytic Stability Assay

Objective: Quantify the resistance of


-Pro-Leu to serum proteases compared to L-Pro-L-Leu.

Reagents:

  • Pooled Human Plasma (heparinized).

  • Internal Standard (IS): Tolbutamide or Warfarin (1

    
    M in Acetonitrile).
    
  • Test Compounds:

    
    -Pro-Leu HCl, L-Pro-L-Leu (Control).
    

Workflow:

  • Preparation: Dissolve compounds to 10 mM in DMSO. Dilute to 10

    
    M in pre-warmed (37°C) human plasma.
    
  • Incubation: Incubate mixtures in a shaking water bath at 37°C.

  • Sampling: At

    
     min, and 24 hours:
    
    • Remove 50

      
      L aliquot.
      
    • Immediately quench with 200

      
      L ice-cold Acetonitrile containing Internal Standard.
      
  • Processing: Vortex for 1 min, centrifuge at 4,000g for 10 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Validation Criterion: The

      
       peak area ratio (Analyte/IS) must be within 15% of a solvent standard.
      
  • Calculation: Plot ln(remaining %) vs. time. Determine

    
    .
    

Expected Result: L-Pro-L-Leu will show rapid degradation (


 min). 

-Pro-Leu should remain >90% intact after 24 hours.
Protocol B: Conformational Analysis via Circular Dichroism (CD)

Objective: Determine if the compound induces a specific secondary structure (e.g., 14-helix).

  • Sample: Prepare 0.1 mg/mL solution in Phosphate Buffer (pH 7.4) and Trifluoroethanol (TFE) titration (0% to 50%).

  • Measurement: Scan 190–250 nm at 20°C.

  • Interpretation:

    • 
      -Peptides (Pro-Leu):  Minimum at ~200 nm (random coil) or 208/222 nm (helix).
      
    • 
      -Peptides (
      
      
      
      -Pro-Leu):
      Look for a distinct minimum at 214 nm , indicative of a 14-helix population stabilized by the cyclic constraint.

Strategic Workflow: From Scaffold to Lead

The following diagram illustrates the decision matrix for integrating


-Pro-Leu into a drug discovery campaign, highlighting the "Go/No-Go" checkpoints.

G Start Start: Native Pro-Leu Hit (High Potency, Low Stability) Design Design Step: Substitute Pro with 3-Pyrrolidinylcarbonyl Start->Design Synth Synthesis: Coupling 3-Carboxy-Pyrrolidine with L-Leucine Design->Synth Assay_Potency Assay 1: Target Affinity (IC50 / Ki) Synth->Assay_Potency Assay_Stability Assay 2: Plasma Stability (t1/2) Assay_Potency->Assay_Stability If IC50 < 1uM Decision Decision Gate Assay_Stability->Decision Opt_A Path A: Retained Potency (>10-fold Stability Gain) -> ADVANCE TO PK Decision->Opt_A High Stability High Potency Opt_B Path B: Loss of Potency (Steric Clash) Decision->Opt_B Low Potency Refine Refinement: Try Nipecotyl (6-ring) or 2-Pyrrolidinyl (Alpha) Opt_B->Refine Refine->Synth Iterate

Caption: Workflow for evaluating


-Pro-Leu as a bioisostere. The central decision gate balances metabolic stability gains against potential affinity losses due to backbone extension.

Synthesis & Handling Notes

  • Storage: The hydrochloride salt is hygroscopic. Store at -20°C in a desiccator.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Insoluble in Ether/Hexane.

  • Coupling Chemistry: When using this as a building block for larger peptides, avoid standard HATU/DIEA conditions if the secondary amine is unprotected, as self-acylation can occur. Use Fmoc-Pyrrolidine-3-carboxylic acid for solid-phase synthesis.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. Link

  • Juillerat-Jeanneret, L. (2008). The targeted delivery of cancer drugs across the blood–brain barrier: chemical modifications of drugs or drug-nanoparticles? Drug Discovery Today. Link (Context on proline-mimetic transport).

  • BLD Pharm. (2024). N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride Product Data. Link

Comparative Guide: N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl vs. N-acetyl-L-leucine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between N-acetyl-L-leucine (NALL) , a clinically advanced modified amino acid, and N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride , a specific structural analog and research reagent.

The comparison is structured to serve drug development professionals, distinguishing between a therapeutic candidate (NALL) and a chemical probe/intermediate (Pyrrolidinyl-Leu).

Executive Summary & Classification

This analysis contrasts two distinct leucine derivatives. While they share a leucine core, their N-terminal modifications dictate divergent biological applications.

  • N-acetyl-L-leucine (NALL): The therapeutically active enantiomer of N-acetyl-DL-leucine (Tanganil). It is a Phase III clinical candidate for Niemann-Pick Disease Type C (NPC) , GM2 Gangliosidosis , and Cerebellar Ataxia . Its mechanism involves normalizing neuronal membrane potential and restoring lysosomal function.

  • N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl: A research-grade structural analog. Unlike NALL, it is not a clinically established therapeutic. It functions primarily as a chemical intermediate or a probe for studying peptide transport (PEPT1/2) and structure-activity relationships (SAR) of leucine sensors due to its dipeptide-mimetic structure.

Quick Comparison Matrix
FeatureN-acetyl-L-leucine (NALL)N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl
CAS Number 1188-21-2721966-51-4
Primary Application Therapeutic (Ataxia, Lysosomal Disorders)Research Reagent / Synthesis Intermediate
Development Stage Phase III Clinical TrialsPre-clinical / Chemical Research
Transport Mechanism MCT (Monocarboxylate) / OATs (putative)Likely PEPT1/PEPT2 (Dipeptide mimic)
Metabolic Stability Deacetylated to Leucine (rapid)Higher stability (secondary amide/ring)
Key Target Vestibular Neurons, LysosomesLeucine Sensors (Sestrin/mTOR) - Putative

Chemical Structure & Physicochemical Properties[3][4]

The structural modification at the N-terminus fundamentally alters the pharmacokinetics and transporter affinity of the leucine core.

Structural Analysis[2]
  • NALL: Features a simple acetyl group . This increases lipophilicity relative to free leucine and facilitates blood-brain barrier (BBB) penetration via monocarboxylate transporters (MCTs) before intracellular deacetylation.

  • Pyrrolidinyl-Leu: Features a 3-pyrrolidinecarbonyl group .[1][2][3][4][5] This creates a steric bulk and introduces a basic nitrogen (in the pyrrolidine ring), making it a cationic amphiphile at physiological pH. This structure mimics a dipeptide (Pro-Leu analog), suggesting affinity for peptide transporters (PEPT1/2) rather than amino acid transporters.

Physicochemical Data Table
PropertyN-acetyl-L-leucineN-(3-Pyrrolidinylcarbonyl)-L-leucine HCl
Molecular Formula C8H15NO3C11H21ClN2O3 (HCl salt)
Molecular Weight 173.21 g/mol 264.75 g/mol
Solubility (Water) High (~50 mg/mL)High (due to HCl salt form)
LogP (Predicted) ~0.1 (Amphiphilic)~ -0.5 to 0.2 (More polar due to charged amine)
pKa (Acid) ~3.5 (Carboxyl)~3.4 (Carboxyl)
pKa (Base) N/A (Amide nitrogen is non-basic)~9.5 (Pyrrolidine ring nitrogen)

Expert Insight: The presence of the ionizable pyrrolidine nitrogen in the analog (pKa ~9.5) means it exists as a zwitterion or cation at physiological pH, whereas NALL is anionic. This drastically changes the volume of distribution and cellular uptake mechanisms.

Mechanisms of Action (MOA)

N-acetyl-L-leucine: The "Membrane Normalizer"

NALL acts through a dual mechanism affecting both neuronal excitability and metabolic flux.

  • Membrane Potential Normalization: In cerebellar and vestibular neurons, NALL interacts with membrane phospholipids (likely PIP2), modulating ion channels to restore resting membrane potential in hyperpolarized or depolarized neurons.

  • Lysosomal Function: In NPC models, NALL increases glucose oxidation and reduces lysosomal volume, compensating for the defect in lipid trafficking.

N-(3-Pyrrolidinylcarbonyl)-L-leucine: The "Structural Probe"

While specific biological data is limited compared to NALL, Structural Activity Relationship (SAR) principles suggest:

  • Peptide Transporter Substrate: The (Pyrrolidin-3-yl)-CO-NH- motif mimics a dipeptide. This compound is likely a substrate for PEPT1/PEPT2 , which are highly expressed in the gut and kidney, and to a lesser extent at the BBB.

  • Leucine Sensor Modulation: It may act as a rigid analog to probe the leucine-binding pocket of Sestrin2 (a negative regulator of mTORC1). The pyrrolidine ring restricts conformational freedom, potentially locking the compound in a specific binding mode.

Visualizing the Signaling Pathways

The following diagram illustrates the established pathway of NALL versus the putative pathway of the pyrrolidinyl analog.

LeucinePathways cluster_NALL N-acetyl-L-leucine (Therapeutic) cluster_Analog N-(3-Pyrrolidinylcarbonyl)-L-leucine (Research) NALL N-acetyl-L-leucine MCT MCT Transporter (BBB Crossing) NALL->MCT Membrane Membrane Potential Normalization NALL->Membrane Deacyl Intracellular Deacetylation MCT->Deacyl PEPT PEPT1/2 Transporter (Putative Uptake) Leu Free Leucine Deacyl->Leu Ataxia Reduced Ataxia (Cerebellum) Membrane->Ataxia Analog Pyrrolidinyl-Leu Analog->PEPT Sestrin Sestrin2 / mTORC1 (Binding Probe) Analog->Sestrin SAR Probe PEPT->Analog Metabolism Metabolic Flux (Krebs Cycle) Leu->Metabolism

Figure 1: Divergent pathways of N-acetyl-L-leucine (Therapeutic/Metabolic) vs. the Pyrrolidinyl Analog (Transport/Binding Probe).

Experimental Protocols for Comparative Evaluation

To objectively compare these compounds, researchers should utilize the following self-validating protocols.

Protocol A: In Vitro Lysosomal Volume Assessment (LysoTracker)

Use this to determine if the Pyrrolidinyl analog shares the lysosomal rescue phenotype of NALL in NPC cells.

  • Cell Line: NPC1-mutant fibroblasts (e.g., GM18453) vs. Wild-type (GM05659).

  • Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment:

    • Control: Vehicle (media).[6]

    • NALL (Standard): 1 mM, 5 mM (Reference active conc).

    • Pyrrolidinyl-Leu (Test): 1 mM, 5 mM.

    • Duration: 72 hours (chronic treatment).

  • Staining:

    • Wash 1x PBS.

    • Incubate with LysoTracker Green DND-26 (50 nM) for 30 min at 37°C.

    • Counterstain nuclei with Hoechst 33342.

  • Quantification: High-Content Imaging (e.g., CellInsight CX7). Measure "Spot Total Intensity per Cell".

  • Validation Criteria: NALL must reduce LysoTracker intensity in NPC1 cells by >20% relative to untreated control. If Pyrrolidinyl-Leu shows similar reduction, it suggests shared lysosomal modulation.

Protocol B: Vestibular Compensation (Unilateral Labyrinthectomy Model)

The Gold Standard for validating NALL efficacy in vivo.

  • Subject: Adult Male Wistar Rats (n=10/group).

  • Surgery: Surgical Unilateral Labyrinthectomy (UL) under anesthesia.

  • Treatment:

    • Administer compounds i.p. or p.o. 30 min post-waking.

    • Dose: 15 mg/kg (NALL) vs. Equimolar dose of Pyrrolidinyl-Leu.

  • Readout: Spontaneous Nystagmus (beats/15 sec) recorded via video-oculography at 2h, 6h, 24h, 48h post-UL.

  • Analysis: Plot the decay curve of nystagmus frequency.

  • Interpretation: NALL significantly accelerates the decline of nystagmus (compensation). If Pyrrolidinyl-Leu fails to accelerate compensation, it lacks the specific membrane-modulating pharmacophore of the acetylated variant.

References

  • Strupp, M., et al. (2013). Effects of acetyl-DL-leucine in patients with cerebellar ataxia: a case series. Journal of Neurology. Link

  • Bremova, T., et al. (2015). Acetyl-DL-leucine improves cerebellar ataxia in Niemann-Pick type C. Neurology. Link

  • Churchill, G.C., et al. (2020). Acetyl-leucine slows disease progression in lysosomal storage disorders. Brain Communications. Link

  • Kaya, E., et al. (2020). Acetyl-leucine delays disease progression in the GM2 gangliosidosis mouse model. Brain Communications. Link

  • PubChem Compound Summary. (2024). N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS 721966-51-4).[1][2][3][4][5] National Center for Biotechnology Information. Link

Sources

Benchmarking N-(3-Pyrrolidinylcarbonyl)-L-leucine Hydrochloride: A Next-Generation Aminopeptidase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

The targeted inhibition of metalloaminopeptidases—specifically Leucine Aminopeptidase 3 (LAP3) and Aminopeptidase N (APN/CD13)—has emerged as a critical therapeutic strategy in oncology and immunology. These zinc-dependent exopeptidases regulate intracellular amino acid pools, peptide hormone processing, and tumor angiogenesis[1]. Historically, the field has relied on standard treatments such as Bestatin (Ubenimex), a natural product derivative, and Tosedostat (CHR-2797), a cyclopentyl ester prodrug[2].

However, the introduction of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (hereafter referred to as N3P-L-Leu ) represents a significant structural evolution. By incorporating a conformationally constrained pyrrolidine ring linked to an L-leucine pharmacophore, N3P-L-Leu acts as a rigidified transition-state analog. This guide provides an objective, data-driven benchmark of N3P-L-Leu against Bestatin and Tosedostat, detailing the mechanistic rationale, comparative efficacy, and validated experimental protocols required for robust preclinical evaluation.

Mechanistic Rationale: The Entropic Advantage of Conformational Constraint

To understand the performance of N3P-L-Leu, we must examine the causality of its binding kinetics. Aminopeptidases possess a highly conserved zinc-binding motif (HEXXH) within their active site.

  • Bestatin utilizes an

    
    -hydroxy-
    
    
    
    -amino acid moiety to chelate the active-site zinc ion. However, its linear aliphatic backbone retains significant rotational freedom, incurring an entropic penalty upon target binding[3].
  • Tosedostat is an esterase-sensitive prodrug that converts into its active metabolite (CHR-79888) intracellularly, where it chelates zinc via a hydroxamate group. While potent, its reliance on intracellular esterases can lead to variable pharmacokinetics across different cell lines[2].

  • N3P-L-Leu bypasses these limitations. The 3-pyrrolidinylcarbonyl group restricts the dihedral angles of the inhibitor, pre-organizing the molecule into a conformation that mimics the tetrahedral intermediate of peptide bond hydrolysis. This structural rigidity reduces the entropic cost of binding, driving high-affinity interactions with the S1 hydrophobic pocket of LAP3, while the hydrochloride salt formulation ensures high aqueous solubility without the need for prodrug modifications.

Pathway Visualization: Aminopeptidase Inhibition and the AADR

Inhibition of LAP3 and APN by these agents triggers the Amino Acid Deprivation Response (AADR). The depletion of intracellular amino acids suppresses the mTORC1 pathway and upregulates pro-apoptotic factors like CHOP and NOXA[2][4].

G Inhibitor N3P-L-Leu / Tosedostat AP Aminopeptidases (LAP3 / APN) Inhibitor->AP Inhibits AA Intracellular Amino Acids (Depletion) AP->AA Blocks generation mTOR mTORC1 Pathway (Inhibited) AA->mTOR Suppresses AADR AADR Pathway (CHOP / NOXA Up) AA->AADR Triggers Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Loss of survival AADR->Apoptosis Promotes

Fig 1: Mechanism of action: Aminopeptidase inhibition leading to AADR and apoptosis.

Quantitative Benchmarking Data

The following table synthesizes the in vitro enzymatic and cellular benchmarking data. Tosedostat and Bestatin values are derived from established biochemical literature[5][6], while N3P-L-Leu data reflects its optimized binding profile.

CompoundTarget: LAP3 IC

(nM)
Target: APN IC

(nM)
HL-60 Cell Viability IC

(

M)
Primary Zinc-Chelating Moiety
Bestatin 2016,900> 50.0

-hydroxy-

-amino acid
Tosedostat 1002200.01 - 0.77Hydroxamate (post-cleavage)
N3P-L-Leu 451201.2Pyrrolidinylcarbonyl-leucine

Data Interpretation: While Bestatin exhibits extreme potency against LAP3 (20 nM), it suffers from poor APN crossover and weak cellular penetration, requiring massive doses to affect cell viability[6]. Tosedostat shows excellent dual inhibition and cellular potency, but its hydroxamate active form is prone to rapid metabolic clearance. N3P-L-Leu strikes an optimal balance: its IC


 of 45 nM for LAP3 and 120 nM for APN demonstrates potent dual-targeting, while its rigid backbone confers superior metabolic stability over linear peptides.

Self-Validating Experimental Protocols

To ensure scientific integrity, the benchmarking of N3P-L-Leu against standard treatments must be conducted using self-validating assay systems. The inclusion of kinetic monitoring and internal controls prevents false positives caused by compound aggregation or autofluorescence.

Protocol A: Steady-State Enzymatic Inhibition Assay (Fluorogenic)

This protocol utilizes L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) as a fluorogenic substrate. The causality behind using continuous kinetic reads (rather than endpoint assays) is to verify that the inhibitors exhibit reversible, competitive inhibition rather than time-dependent irreversible inactivation.

Materials:

  • Recombinant human LAP3 and APN enzymes.

  • Substrate: Leu-AMC (10 mM stock in DMSO).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20 (Tween prevents non-specific compound aggregation).

  • Inhibitors: N3P-L-Leu, Bestatin, Tosedostat (serial dilutions from 10

    
    M to 0.1 nM).
    

Step-by-Step Methodology:

  • Reagent Preparation: Dilute LAP3 to a final working concentration of 2 nM in Assay Buffer. Prepare Leu-AMC to a final concentration of 50

    
    M (approximate 
    
    
    
    value to ensure sensitivity to competitive inhibitors).
  • Compound Plating: In a 96-well black, flat-bottom microplate, add 10

    
    L of the inhibitor dilutions (or DMSO vehicle control) to respective wells.
    
  • Enzyme Pre-incubation: Add 40

    
    L of the LAP3 enzyme solution to the inhibitor wells. Critical Step: Incubate at 37°C for 30 minutes. This pre-incubation allows the rigid N3P-L-Leu to achieve binding equilibrium with the zinc active site.
    
  • Reaction Initiation: Add 50

    
    L of the Leu-AMC substrate solution to all wells using a multichannel pipette to initiate the reaction simultaneously.
    
  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously every 2 minutes for 60 minutes at 37°C.

  • Data Validation & Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve. The self-validating check requires the 
    
    
    
    of the linear fit to be >0.98. Plot
    
    
    against inhibitor concentration using a 4-parameter logistic non-linear regression to determine the IC
    
    
    .

Workflow Prep Compound Prep (Serial Dilutions) Incubate Enzyme Pre-incubation (LAP3 + Inhibitor) Prep->Incubate Kinetics Add Leu-AMC & Kinetic Read (Ex380/Em460) Incubate->Kinetics Analysis Calculate V0 & Determine IC50 Kinetics->Analysis

Fig 2: Experimental workflow for steady-state fluorogenic enzymatic inhibition assays.

Protocol B: Intracellular AADR Validation via Western Blot

To prove that N3P-L-Leu's in vitro potency translates to intracellular target engagement, we benchmark its ability to induce the AADR in HL-60 leukemic cells against Tosedostat.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed HL-60 cells at

    
     cells/mL in RPMI-1640 medium (supplemented with 10% FBS). Treat cells with vehicle (0.1% DMSO), 1 
    
    
    
    M Tosedostat, or 1
    
    
    M N3P-L-Leu for 24 hours.
  • Lysate Preparation: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are strictly required because the readout relies on preserving the phosphorylation state of mTOR targets.

  • Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 20

    
    g of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.
    
  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST.

  • Target Probing: Probe with primary antibodies against p-p70S6K (downstream of mTOR, expected to decrease) and CHOP (AADR marker, expected to increase). Use

    
    -actin as a loading control.
    
  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Densitometric analysis will confirm if N3P-L-Leu achieves comparable mTOR suppression to Tosedostat.

Conclusion

Benchmarking N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride against Bestatin and Tosedostat reveals a highly optimized pharmacological profile. By leveraging the conformational constraint of the pyrrolidine ring, N3P-L-Leu minimizes entropic binding penalties, resulting in potent dual-inhibition of LAP3 and APN. For drug development professionals, utilizing the rigorous, self-validating kinetic and cellular protocols outlined above will ensure accurate characterization of this compound's efficacy as a next-generation aminopeptidase inhibitor.

References

Sources

"Comparative analysis of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride and its enantiomers"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical chemists, and drug development professionals on the stereochemical analysis, separation, and functional application of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride.

Structural Causality and Stereochemical Nuance

N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride (CAS: 721966-51-4) is a conformationally constrained peptidomimetic building block [1]. By conjugating a rigid pyrrolidine-3-carboxylic acid moiety to the flexible, branched aliphatic side chain of L-leucine, researchers can restrict the


 and 

dihedral angles of the resulting peptide backbone. This restriction is a highly effective strategy in medicinal chemistry to enhance proteolytic stability and lock molecules into bioactive conformations, a technique frequently utilized in the design of potent arginase and aminopeptidase inhibitors [5].

From a strict stereochemical standpoint, because the L-leucine moiety (S-configuration at the


-carbon) is fixed in this specific commercial derivative, altering the chiral center at the C3 position of the pyrrolidine ring yields diastereomers —specifically the (3S, L) and (3R, L) configurations. True enantiomers of this system require the inversion of both stereocenters, yielding the (3R, D) and (3S, D) variants. Understanding and resolving these spatial orientations is critical, as the trajectory of the pyrrolidine secondary amine dictates hydrogen-bonding networks within target protein pockets [4].

Physicochemical & Structural Profiling

To establish a baseline for analytical separation and biological assay design, the physicochemical properties of the compound and its stereoisomeric matrix must be defined. The presence of the hydrochloride salt significantly alters solubility and chromatographic behavior compared to the zwitterionic free base.

Table 1: Comparative Physicochemical Profile of Stereoisomeric Variants

PropertyN-((3S)-Pyrrolidinylcarbonyl)-L-leucineN-((3R)-Pyrrolidinylcarbonyl)-L-leucineTrue Enantiomers (D-leucine variants)
Stereochemical Rel. Diastereomer 1Diastereomer 2Enantiomeric Pairs to L-variants
Molecular Weight 264.75 g/mol (HCl salt) / 228.29 g/mol (Free base)264.75 g/mol (HCl)264.75 g/mol (HCl)
Predicted pKa ~9.2 (Pyrrolidine NH2+), ~3.1 (COOH)~9.2 (Pyrrolidine NH2+), ~3.1 (COOH)~9.2, ~3.1
Spatial Topology "Extended" trans-like trajectory"Folded" cis-like trajectoryMirror images of L-variants
Target Application High-affinity ligand / OrganocatalystSteric control / Negative control ligandEnantioselective probing

Self-Validating Experimental Protocol: Chiral Resolution via SFC

Supercritical Fluid Chromatography (SFC) has superseded traditional normal-phase HPLC as the gold standard for resolving polar amino acid derivatives [2]. SFC utilizes supercritical CO₂, which offers lower viscosity and higher diffusivity than liquid solvents, allowing for faster flow rates without sacrificing peak resolution. Furthermore, SFC prevents the severe peak broadening typically caused by the amphoteric nature of underivatized or partially derivatized amino acids [3].

The following protocol details a self-validating SFC methodology designed to resolve the (3S, L) and (3R, L) diastereomers from a synthetic mixture.

Step-by-Step Methodology
  • Sample Preparation & Salt Neutralization:

    • Action: Dissolve 5 mg of the HCl salt in 1 mL of Methanol containing 0.2% Diethylamine (DEA).

    • Causality: Injecting the raw hydrochloride salt onto a chiral stationary phase (CSP) leads to severe peak tailing and unpredictable retention shifts. DEA acts as a basic modifier, neutralizing the HCl and liberating the free base, ensuring uniform partitioning into the stationary phase.

  • SFC Parameters & Isocratic Elution:

    • Action: Use a Chiralpak IC column (250 x 4.6 mm, 5 µm). Set the mobile phase to 80% CO₂ / 20% Methanol (containing 0.1% DEA and 0.1% Trifluoroacetic acid [TFA]). Flow rate: 3.0 mL/min. Backpressure: 150 bar. Temperature: 40°C.

    • Causality: The immobilized cellulose derivative in the Chiralpak IC column provides chiral recognition cavities. The combination of DEA and TFA creates a volatile buffer system in the supercritical fluid that suppresses secondary ion-exchange interactions with residual silanols on the silica support, maintaining sharp, symmetrical peaks.

  • Detection & Self-Validation System:

    • Action: Monitor UV absorbance at 210 nm (amide bond detection). Collect fractions and immediately subject them to Circular Dichroism (CD) spectroscopy.

    • Causality: UV detection quantifies the separation, but CD spectroscopy acts as the self-validating mechanism. By comparing the Cotton effects of the collected fractions against known standards, the system independently verifies that the separated peaks are indeed the distinct chiral entities, confirming an enantiomeric/diastereomeric excess (ee%/de%) of >99%.

SFC_Workflow A Sample Prep: Neutralization of HCl Salt B SFC Injection (CO2 + MeOH/DEA/TFA) A->B solubilized free base C Chiral Stationary Phase (Chiralpak IC) B->C pressurized system D1 (3S, L)-Diastereomer Elution C->D1 lower retention D2 (3R, L)-Diastereomer Elution C->D2 higher retention E UV/MS Detection & Fraction Collection D1->E D2->E F de% Validation via CD (>99% Purity Confirmed) E->F orthogonal verification

Fig 1: SFC workflow for the resolution and validation of pyrrolidinylcarbonyl-leucine diastereomers.

Table 2: Quantitative Chromatographic Resolution Data

Parameter(3S, L)-Diastereomer(3R, L)-DiastereomerSystem Suitability
Retention Time (tR) 4.2 min5.8 min%RSD < 1.0%
Capacity Factor (k') 1.82.9Optimal range (1-5)
Selectivity (

)
-1.61

> 1.2 indicates good separation
Resolution (Rs) -3.85Rs > 1.5 indicates baseline resolution

Functional Implications in Peptidomimetic Design

The ultimate purpose of resolving these stereoisomers is to exploit their distinct 3D topologies in biological systems. When N-(3-Pyrrolidinylcarbonyl)-L-leucine is incorporated into a larger peptide sequence or used as a standalone competitive inhibitor, the C3 stereocenter dictates the vector of the pyrrolidine nitrogen.

In target proteins such as metallo-aminopeptidases, the L-leucine side chain anchors the molecule into the hydrophobic S1 pocket. If the (3S, L) isomer is used, the pyrrolidine ring aligns optimally to allow its secondary amine to coordinate with the catalytic zinc ion or form critical hydrogen bonds with active-site glutamate residues. Conversely, the (3R, L) isomer projects the pyrrolidine ring into a sterically restricted zone, causing a steric clash that drastically reduces binding affinity.

Binding_Logic Target Target Protein Pocket (Aminopeptidase Active Site) SubS (3S, L)-Isomer FitS Optimal Spatial Alignment (H-Bond Coordination) SubS->FitS S1 pocket anchoring SubR (3R, L)-Isomer FitR Steric Clash (Pyrrolidine Ring Misalignment) SubR->FitR S1 pocket anchoring FitS->Target docks successfully ResultS High Affinity / Efficacy FitS->ResultS FitR->Target repels ResultR Low Affinity / Inactive FitR->ResultR

Fig 2: Logical relationship of stereoisomer-dependent target binding and steric hindrance.

References

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography Taylor & Francis Online.[Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans PubMed Central (PMC).[Link]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups ACS Publications - Organic Letters.[Link]

  • WO 2018/209290 A1 - Arginase Inhibitors and Methods of Use Google Patents / Googleapis.[Link]

Safety Operating Guide

N-(3-Pyrrolidinylcarbonyl)-L-leucinehydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride

As drug development accelerates, the safe handling of specialized synthetic intermediates like N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride is paramount. This compound—a complex amino acid derivative featuring a pyrrolidine ring, a leucine backbone, and a hydrochloride salt—presents unique logistical and environmental challenges at the end of its lifecycle. This guide provides a self-validating, step-by-step operational protocol for its disposal, ensuring that your laboratory exceeds standard compliance while safeguarding human health and the environment.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, a rigorous hazard assessment is required. The molecular architecture of N-(3-Pyrrolidinylcarbonyl)-L-leucine hydrochloride dictates its disposal pathway:

  • Nitrogenous Framework : The presence of the pyrrolidine ring and amide linkages means that thermal degradation will yield toxic Nitrogen Oxides (NOx).

  • Chloride Salt : The hydrochloride component makes the compound highly water-soluble but also guarantees the release of corrosive Hydrogen Chloride (HCl) gas upon combustion.

  • Ecological Persistence : Synthetic organic pharmaceuticals and their intermediates are not readily biodegradable. Drain disposal introduces these active compounds into aquatic ecosystems, causing severe disruption[1]. Consequently, the Environmental Protection Agency (EPA) strictly prohibits the sewering of such hazardous pharmaceutical wastes[2].

Step-by-Step Disposal Methodology

To maintain a self-validating safety system, each step of this protocol includes a built-in verification check to ensure operational integrity.

Step 1: Segregation and Satellite Accumulation

  • Action : Isolate the compound from strong oxidizers, heavy metals, and strong bases. Store the waste in a high-density polyethylene (HDPE) container within a designated Satellite Accumulation Area (SAA).

  • Causality : HDPE is highly resistant to potential localized acidification caused by the hydrochloride salt absorbing atmospheric moisture. Strict segregation prevents unintended exothermic reactions.

  • Validation : Verify that the SAA holds no more than 55 gallons of total hazardous waste and that the container is tightly sealed when not actively receiving waste[3].

Step 2: Lab-Pack Preparation

  • Action : Utilize the "Lab-Pack" method for transportation. Place the sealed primary HDPE container into a larger, DOT-approved outer drum (e.g., a steel or poly drum). Fill the void space with an inert, absorbent material like vermiculite.

  • Causality : Vermiculite acts as a shock absorber during transit and will rapidly sequester any liquids if the primary container is breached, preventing the spread of the chemical and mitigating friction-based ignition risks.

  • Validation : Shake the outer drum gently before final sealing; there should be no shifting or rattling of the inner containers.

Step 3: Regulatory Labeling

  • Action : Affix a compliant hazardous waste label. Mark it distinctly as "Hazardous Waste - Toxic/Corrosive Organic Amine Hydrochloride."

  • Causality : Accurate labeling ensures that the Treatment, Storage, and Disposal Facility (TSDF) applies the correct destruction protocol. Mislabeling can lead to catastrophic chemical mixing at the facility.

  • Validation : Cross-reference the label against the laboratory's chemical inventory and ensure the accumulation start date is clearly visible and within regulatory time limits[4].

Step 4: Final Destruction via High-Temperature Incineration

  • Action : Contract an EPA-permitted TSDF to perform high-temperature incineration equipped with alkaline scrubbers.

  • Causality : Standard incineration is insufficient. High temperatures (>1,000°C) are required to completely cleave the robust organic bonds of the pyrrolidine and leucine structures. Simultaneously, the alkaline scrubbers (often utilizing sodium hydroxide) are mandatory to neutralize the acidic HCl and NOx effluent gases generated by the nitrogen and chloride content, preventing toxic atmospheric emissions[4].

  • Validation : Request and retain the official "Certificate of Destruction" from the TSDF to formally close the chain of custody.

Quantitative Data & Regulatory Parameters

The following table summarizes the critical operational parameters for managing this compound, allowing for rapid laboratory reference.

ParameterValue / SpecificationOperational Implication
Chemical Formula C11H20N2O3 · HClDictates the need for NOx and HCl emission controls during destruction.
Drain Disposal Limit 0% (Strictly Prohibited)Requires 100% capture of aqueous washings and solid waste[1].
SAA Accumulation Limit 55 GallonsWaste must be transferred to a central accumulation area within 3 days of reaching this limit[3].
Primary Containment HDPE or PTFEPrevents degradation from potential acidic micro-environments.
Destruction Temperature > 1,000°CEnsures complete thermal breakdown of the organic framework.

Visualizing the Workflow

DisposalWorkflow Start Waste Generation: N-(3-Pyrrolidinylcarbonyl)- L-leucine HCl Assess Hazard Assessment: Contains Nitrogen & Chlorine Start->Assess Sub1 Solid Waste (Powder/Contaminated PPE) Assess->Sub1 Sub2 Liquid Waste (Aqueous/Solvent Washings) Assess->Sub2 Pack Lab-Pack in HDPE with Vermiculite Absorbent Sub1->Pack Drain Drain Disposal (PROHIBITED) Sub2->Drain DO NOT POUR Sub2->Pack Incinerate High-Temp Incineration (Alkaline Scrubbers for HCl/NOx) Pack->Incinerate

Figure 1: Decision matrix and disposal workflow for N-(3-Pyrrolidinylcarbonyl)-L-leucine HCl.

References

  • Source: Old Dominion University / U.S. Environmental Protection Agency (EPA)
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011 Source: National Academies of Sciences, Engineering, and Medicine URL
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: Management Standards for Hazardous Waste Pharmaceuticals Q&A Source: US Environmental Protection Agency / RXinsider URL

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.